3-Chloro-4-fluorocinnamic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFKFZBXVYKVCD-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Chloro-4-fluorocinnamic Acid (CAS 155814-22-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3-Chloro-4-fluorocinnamic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer a holistic understanding of its properties, synthesis, and potential applications, grounded in established chemical principles.
Core Molecular Characteristics
3-Chloro-4-fluorocinnamic acid, with the CAS number 155814-22-5, is a solid, typically appearing as an off-white powder.[1] Its molecular structure, featuring a trans-alkene bridge connecting a 3-chloro-4-fluorophenyl group to a carboxylic acid moiety, is the foundation of its chemical behavior and potential for further functionalization.
Table 1: Physicochemical Properties of 3-Chloro-4-fluorocinnamic acid
| Property | Value | Source(s) |
| CAS Number | 155814-22-5 | [2] |
| Molecular Formula | C₉H₆ClFO₂ | [2] |
| Molecular Weight | 200.59 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Purity | Typically ≥95-98% | [1][2] |
| Storage | Recommended at 4°C, sealed in a dry environment. | [2] |
| SMILES | O=C(O)/C=C/c1cc(Cl)c(F)cc1 | [2] |
| InChI Key | OYFKFZBXVYKVCD-DUXPYHPUSA-N |
Synthesis and Purification: A Practical Approach
Conceptual Synthesis Workflow via Perkin Reaction
The synthesis would logically proceed from 3-chloro-4-fluorobenzaldehyde. The causality behind this choice of precursor is its commercial availability and the directness of the route to the desired product.
Caption: Conceptual workflow for the synthesis of 3-Chloro-4-fluorocinnamic acid via the Perkin reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established procedure for similar cinnamic acid syntheses and is presented here as a robust starting point for researchers.
Materials:
-
3-Chloro-4-fluorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water (deionized)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (2 equivalents).
-
Heating: Heat the reaction mixture in an oil bath to 180°C for 5-8 hours. The elevated temperature is necessary to drive the condensation reaction.
-
Hydrolysis: After cooling, pour the reaction mixture into a beaker of water and boil for 15-20 minutes to hydrolyze the excess acetic anhydride.
-
Purification of Crude Product: If unreacted aldehyde is present, perform a steam distillation to remove it. Filter the hot solution to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate with concentrated hydrochloric acid until precipitation of the crude 3-Chloro-4-fluorocinnamic acid is complete.
-
Recrystallization: Collect the crude product by filtration and recrystallize from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified product.[3] The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature, while impurities remain in solution.[1]
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of 3-Chloro-4-fluorocinnamic acid would rely on a combination of spectroscopic and chromatographic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | Aromatic protons (multiplets), Vinylic protons (doublets with trans coupling constant of ~16 Hz), Carboxylic acid proton (broad singlet, downfield). | The number, multiplicity, and chemical shifts of protons are determined by their chemical environment. |
| ¹³C NMR | Aromatic carbons (multiple signals), Alkene carbons, Carbonyl carbon (downfield). | The chemical shift of each carbon is influenced by its hybridization and proximity to electronegative atoms. |
| FTIR (cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-F stretch), ~800-600 (C-Cl stretch). | Specific functional groups absorb infrared radiation at characteristic frequencies.[4] |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 200/202 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation would likely involve loss of -COOH and subsequent cleavage of the side chain.[5][6] | The mass-to-charge ratio of the molecule and its fragments provides information about its elemental composition and structure. |
Analytical Chromatography: A Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 3-Chloro-4-fluorocinnamic acid.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV at 254 nm.
-
Rationale: This method effectively separates the nonpolar analyte from more polar impurities. The acidic modifier ensures good peak shape for the carboxylic acid.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 3-Chloro-4-fluorocinnamic acid is primarily dictated by its three key functional domains: the aromatic ring, the acrylic acid moiety, and the halogen substituents.
Caption: Key reactivity domains of 3-Chloro-4-fluorocinnamic acid.
The presence of both chlorine and fluorine atoms is particularly significant. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The electron-withdrawing nature of the halogens also influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Potential as a Scaffold in Medicinal Chemistry
Cinnamic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The specific halogenation pattern of 3-Chloro-4-fluorocinnamic acid makes it an attractive starting point for the synthesis of novel therapeutic agents.
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for various enzyme active sites. It is plausible that derivatives of this compound could be designed as inhibitors for enzymes such as carbonic anhydrases or dihydroorotate dehydrogenase.[9][10]
-
Antimicrobial Agents: Halogenated cinnamic acids and their derivatives have demonstrated significant antibacterial and antifungal activity.[11] The 3-chloro-4-fluoro substitution pattern may confer enhanced potency or a modified spectrum of activity.
-
Anticancer Drug Development: Cinnamic acid derivatives have been investigated as potential anticancer agents.[7] This scaffold can be elaborated to target various pathways involved in cancer progression.
Safety and Handling
3-Chloro-4-fluorocinnamic acid is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing appropriate gloves, safety goggles, and a lab coat.
Conclusion
3-Chloro-4-fluorocinnamic acid is a versatile building block with significant potential in the development of new pharmaceuticals and advanced materials. Its synthesis is achievable through established organic chemistry reactions, and its purity can be readily assessed using standard analytical techniques. The unique combination of a cinnamic acid scaffold with a specific halogenation pattern provides a rich platform for further chemical exploration and the design of novel bioactive molecules.
References
- Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid. [Link]
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
- Supuran, C. T. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 440-445.
- Teixeira, R. R., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(8), 1105.
- Torkian, L. (2018). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. International Journal of Organic Chemistry, 8(3), 269-278.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Wójcik, L., et al. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. Molecules, 28(23), 7899.
-
Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]
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ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
Sources
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- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. mdpi.com [mdpi.com]
(2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid chemical structure
Executive Summary
This technical guide provides an in-depth analysis of (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid (also known as trans-3-chloro-4-fluorocinnamic acid). This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and receptor antagonists where metabolic stability and lipophilicity modulation are required.
The guide details the physicochemical profile, a robust synthetic protocol via Knoevenagel condensation, downstream medicinal chemistry applications, and rigorous quality control parameters.
Part 1: Structural Analysis & Physicochemical Profile
Chemical Identity
The molecule features a phenyl ring substituted at the meta and para positions with chlorine and fluorine, respectively, conjugated to an acrylic acid moiety. The (2E) configuration indicates the trans geometry across the alkene double bond, which is thermodynamically favored and biologically relevant for most pharmacophore binding pockets.
| Property | Description |
| IUPAC Name | (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid |
| Common Name | (E)-3-Chloro-4-fluorocinnamic acid |
| Molecular Formula | C₉H₆ClFO₂ |
| Molecular Weight | 200.59 g/mol |
| Stereochemistry | Trans (E) isomer (J-coupling constant ~16 Hz) |
| Key Functionalities |
Electronic & Steric Properties
The specific substitution pattern (3-Cl, 4-F) is not arbitrary; it is a strategic scaffold in drug design:
-
Metabolic Blockade: The fluorine atom at the para-position (C4) blocks cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (
) of the parent drug compared to non-fluorinated analogs [1]. -
Lipophilicity Modulation: The 3-chloro substituent increases lipophilicity (LogP), enhancing membrane permeability while providing a steric handle for hydrophobic pocket filling in target proteins.
-
Acidity (pKa): The electron-withdrawing nature of the halogens (inductive effect, -I) lowers the pKa of the carboxylic acid relative to unsubstituted cinnamic acid (pKa ~4.44), making the conjugate base more stable and potentially influencing binding affinity via salt bridges [2].
Part 2: Synthetic Pathways & Protocols
Pathway Selection: Knoevenagel vs. Heck
Two primary routes exist for synthesis. The Knoevenagel Condensation is selected here as the optimal route for scalability and cost-efficiency, avoiding the use of expensive palladium catalysts required by the Heck reaction.
Figure 1: Strategic workflow for the Knoevenagel condensation synthesis of the target cinnamic acid derivative.
Robust Experimental Protocol (Knoevenagel Condensation)
Objective: Synthesis of (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid on a 10g scale.
Reagents:
-
3-Chloro-4-fluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base, 5.0 vol)
-
Piperidine (Catalytic, 0.1 eq)
-
HCl (Concentrated, for workup)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-chloro-4-fluorobenzaldehyde (10.0 g, 63.1 mmol) and malonic acid (7.88 g, 75.7 mmol) to the flask.
-
Solvation: Add pyridine (50 mL) followed by piperidine (0.6 mL). The mixture may slightly exotherm.
-
Reaction: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or HPLC. The evolution of CO₂ gas indicates the decarboxylation step is proceeding.
-
Quenching: Cool the reaction mixture to 0–5°C in an ice bath.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL) and concentrated HCl (60 mL) with vigorous stirring. The acid neutralizes the pyridine and precipitates the free carboxylic acid product.
-
Critical Checkpoint: Ensure pH is < 2 to guarantee full protonation.
-
-
Isolation: Filter the white precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove pyridinium salts.
-
Purification: Recrystallize the crude solid from Ethanol/Water (or pure Ethanol depending on solubility) to obtain high-purity needles.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92% Appearance: White to off-white crystalline solid.
Part 3: Medicinal Chemistry Applications[2][3][4][5]
This scaffold acts as a versatile building block. The carboxylic acid is rarely the endpoint; it is typically activated to form amides, esters, or reduced to alcohols.
Bioisosterism & SAR
The 3-Cl, 4-F motif is often used to replace a simple phenyl or 4-chlorophenyl group to optimize pharmacokinetic (PK) properties without altering the binding mode significantly.
-
Fluorine Effect: Increases metabolic stability against aromatic oxidation [3].
-
Chlorine Effect: Fills hydrophobic pockets (e.g., in kinase inhibitors) and increases plasma protein binding.
Downstream Derivatization Workflow
The following diagram illustrates the transformation of the core acid into active pharmaceutical ingredients (APIs).
Figure 2: Common derivatization pathways for medicinal chemistry optimization.
Part 4: Analytical Characterization & Quality Control
To ensure the integrity of the synthesized material, the following analytical criteria must be met.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ or CDCl₃.
-
Alkene Region: The hallmark of the (E)-isomer is a pair of doublets with a large coupling constant (
).-
~7.6 ppm (1H, d,
Hz, -proton). -
~6.5 ppm (1H, d,
Hz, -proton). -
Note: If
Hz, significant (Z)-isomer contamination is present.
-
~7.6 ppm (1H, d,
-
Aromatic Region: Multiplets corresponding to the 1,3,4-substitution pattern (
7.2 – 7.8 ppm). -
Acid Proton: Broad singlet at
11.0–13.0 ppm (exchangeable with D₂O).
HPLC Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: Gradient Acetonitrile/Water (+0.1% TFA).
-
Detection: UV at 254 nm (aromatic absorption) and 280 nm.
-
Acceptance Criteria: >98.0% area AUC.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Negative mode is often more sensitive for carboxylic acids).
-
Target Ion: [M-H]⁻ = 198.9 m/z (approx). Note the chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of 3:1).
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Silva, L., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Scientifica, 2019, 3941242. Link
An In-depth Technical Guide to 3-Chloro-4-fluorocinnamic Acid for Advanced Research
This guide provides a comprehensive technical overview of 3-Chloro-4-fluorocinnamic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical properties, synthesis, and potential applications, offering field-proven insights into its utility as a chemical building block.
Core Molecular Profile
3-Chloro-4-fluorocinnamic acid is a substituted derivative of cinnamic acid, featuring both a chlorine and a fluorine atom on the phenyl ring. These halogen substitutions are critical as they significantly modulate the molecule's physicochemical and biological properties, making it a valuable precursor in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.
The presence of the fluorine atom is particularly noteworthy. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The electron-withdrawing nature of both halogen atoms also influences the reactivity of the aromatic ring and the acrylic acid moiety.
Key Physicochemical Data
A summary of the core quantitative data for 3-Chloro-4-fluorocinnamic acid is presented below. This data is essential for experimental design, including reaction setup and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClFO₂ | [2] |
| Molecular Weight | 200.59 g/mol | [2] |
| CAS Number | 155814-22-5 | [2] |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥95% - 98% | [2] |
| Calculated LogP | 2.5769 | [2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of substituted cinnamic acids like 3-Chloro-4-fluorocinnamic acid is typically achieved through well-established condensation reactions. The two most common and industrially relevant methods are the Knoevenagel Condensation and the Perkin Reaction.
Knoevenagel Condensation: A Preferred Route
The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[4][5] For the synthesis of 3-Chloro-4-fluorocinnamic acid, the logical precursors would be 3-chloro-4-fluorobenzaldehyde and malonic acid.
The choice of a weak base like pyridine or piperidine is crucial as it facilitates the deprotonation of malonic acid to form a nucleophilic enolate without promoting undesirable side reactions with the aldehyde.[6]
Caption: Knoevenagel condensation workflow for synthesis.
Experimental Protocol (Adapted from a similar synthesis[6]):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), pyridine (0.25 equivalents), and a catalytic amount of piperidine in an ethanol solvent.
-
Heating: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion (typically several hours), cool the reaction mixture. Add water to precipitate the crude product.
-
Purification: Filter the resulting solid, wash thoroughly with water to remove any remaining malonic acid and catalysts, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water to yield the pure trans-isomer.
Perkin Reaction
An alternative is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid.[7][8][9] For this specific molecule, 3-chloro-4-fluorobenzaldehyde would be reacted with acetic anhydride and sodium acetate.[7] While effective, this method often requires higher temperatures and can sometimes result in lower yields compared to the Knoevenagel condensation.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the vinyl protons as two doublets with a large coupling constant (J ≈ 16 Hz), indicative of the trans configuration. The aromatic region would display complex splitting patterns due to the coupling between the remaining aromatic protons and the fluorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carboxyl carbon (~167-170 ppm), the two vinyl carbons, and the aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling, which is a key diagnostic feature.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹). A sharp C=O (carbonyl) stretch will appear around 1680-1700 cm⁻¹. The C=C stretching of the alkene and aromatic ring will be visible in the 1600-1650 cm⁻¹ region.[7]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show the molecular ion peak (M⁺) or the pseudomolecular ion ([M+H]⁺ or [M-H]⁻). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.
Role in Drug Discovery and Development
Cinnamic acid and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10] The title compound, 3-Chloro-4-fluorocinnamic acid, serves as a key intermediate for synthesizing novel therapeutic agents.
A Fluorinated Building Block
The introduction of fluorine into drug molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine can:
-
Block Metabolic Sites: Replacing a hydrogen atom with a fluorine atom at a site prone to metabolic oxidation can increase the drug's half-life.
-
Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets.
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, affecting solubility and cell permeability.
-
Improve Pharmacokinetics: The overall effect of fluorination can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
Caption: Role as a building block in drug discovery.
Precursor to Antimicrobial and Anticancer Agents
Research into halogenated cinnamic acids and their derivatives has shown promise in developing new antimicrobial agents.[10] Esters derived from 4-chlorocinnamic acid, for instance, have demonstrated potent antifungal activity.[10] The unique electronic and steric properties of 3-Chloro-4-fluorocinnamic acid make it an attractive starting material for creating libraries of amides and esters to be screened for various biological activities, including against multi-drug resistant pathogens and various cancer cell lines.[11]
References
-
PrepChem. Synthesis of trans 3-fluorocinnamic acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. Available from: [Link]
-
IJPST. SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Available from: [Link]
-
YouTube. Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). Available from: [Link]
-
ResearchGate. (PDF) A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Available from: [Link]
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Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ChemIQSoc. Preparation of cinnamic acid (Perkin condensation). Available from: [Link]
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Wikipedia. Perkin reaction. Available from: [Link]
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ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]
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ResearchGate. 1 H NMR spectra indicate that apoptosis-inducing 3cyanocinnamic acid 47.... Available from: [Link]
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SATHEE. Perkin Reaction Mechanism. Available from: [Link]
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National Institutes of Health. Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Available from: [Link]
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PubMed. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Available from: [Link]
-
Solubility of Things. 4-Chlorocinnamic acid. Available from: [Link]
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National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from: [Link]
-
MDPI. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. Available from: [Link]
-
National Institutes of Health. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Available from: [Link]
-
The Pharma Innovation Journal. Cinnamic acid derivatives. Available from: [Link]
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Wikipedia. Cinnamic acid. Available from: [Link]
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ResearchGate. Solubilities of trans-cinnamic acid | Download Table. Available from: [Link]
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PubMed. Introduction of 4-chloro-alpha-cyanocinnamic acid liquid matrices for high sensitivity UV-MALDI MS. Available from: [Link]
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PubMed. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Available from: [Link]
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Royal Society of Chemistry. . Available from: [Link]
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The Rising Therapeutic Potential of 3-Chloro-4-fluorocinnamic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Advantage of Halogenation in Cinnamic Acid Scaffolds
Cinnamic acid, a naturally occurring phenylpropanoid, and its derivatives have long been a focal point in medicinal chemistry due to their broad spectrum of biological activities and favorable safety profile.[1] The core structure, featuring a phenyl ring, a carboxylic acid function, and a conjugated double bond, presents a versatile scaffold for chemical modification.[1] A particularly fruitful strategy for enhancing the therapeutic efficacy and modulating the pharmacokinetic properties of these compounds has been the introduction of halogen substituents.[2] This guide focuses on the prospective biological activities of a specific subclass: derivatives of 3-chloro-4-fluorocinnamic acid. While direct literature on this exact substitution pattern is emerging, a wealth of data on related halogenated cinnamic acids allows for a robust, predictive exploration of their potential. By analyzing structure-activity relationships (SAR), we can project the antimicrobial, anticancer, and enzyme-inhibiting capabilities of this promising, yet underexplored, class of molecules. This document serves as a technical resource for researchers and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental frameworks to propel future investigations.
The Foundation: Synthesis of 3-Chloro-4-fluorocinnamic Acid and its Derivatives
The journey to exploring the biological activities of these compounds begins with their synthesis. The parent molecule, 3-chloro-4-fluorocinnamic acid, can be readily prepared from its commercially available precursor, 3-chloro-4-fluorobenzaldehyde.[3][4][5] This aldehyde is a versatile building block in the synthesis of various pharmaceuticals, particularly anticancer agents.[3]
The general and most common method for synthesizing cinnamic acids from their corresponding benzaldehydes is the Knoevenagel condensation.[6] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.
Caption: Knoevenagel condensation workflow for synthesizing the parent acid.
From this parent acid, a diverse library of derivatives, primarily esters and amides, can be synthesized to modulate lipophilicity and biological activity.
Experimental Protocol: Synthesis of 3-Chloro-4-fluorocinnamic Acid Amides
This protocol outlines a general procedure for the synthesis of amide derivatives from the parent acid.
-
Activation of the Carboxylic Acid:
-
Dissolve 1 equivalent of 3-chloro-4-fluorocinnamic acid in a suitable anhydrous solvent (e.g., dichloromethane, DMF).
-
Add 1.2 equivalents of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of a base like 4-dimethylaminopyridine (DMAP).[7]
-
Alternatively, for potentially higher yields, convert the carboxylic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.[7]
-
-
Amide Bond Formation:
-
To the activated acid solution, add 1.1 equivalents of the desired primary or secondary amine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid (e.g., 1N HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.
-
Anticipated Biological Activities and Mechanisms of Action
Based on extensive research on analogous halogenated cinnamic acids, derivatives of 3-chloro-4-fluorocinnamic acid are predicted to exhibit significant antimicrobial and anticancer properties.
Antimicrobial Potential: A Two-pronged Halogen Attack
The presence of halogens on the phenyl ring is a known strategy to enhance the antimicrobial potency of cinnamic acid derivatives.[2] Specifically, chlorinated derivatives have shown considerable efficacy against both bacteria and fungi.[8][9]
1. Antibacterial Activity:
Studies on chlorinated N-arylcinnamamides have demonstrated submicromolar activity against clinically relevant bacteria such as Staphylococcus aureus and its methicillin-resistant strains (MRSA).[2] The increased lipophilicity imparted by the halogen atoms is thought to facilitate the passage of these molecules through the bacterial cell membrane.[10] The proposed mechanism of action for many cinnamic acid derivatives involves the disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species (ROS).[10]
2. Antifungal Activity:
Esters of 4-chlorocinnamic acid have shown potent antifungal activity against various Candida species.[8][9] Molecular docking studies suggest that these compounds may act as inhibitors of the fungal enzyme 14α-demethylase.[8][9] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.
Caption: Inhibition of 14α-demethylase by halogenated cinnamic acid derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum:
-
Grow microbial strains (e.g., S. aureus, C. albicans) overnight in appropriate broth media.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of the 3-chloro-4-fluorocinnamic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.
-
| Derivative Type | Target Organism | Reported MIC Range (for related compounds) | Reference |
| 4-Chlorocinnamic acid esters | Candida species | 0.024 - 0.13 µmol/mL | [8][9] |
| Chlorinated N-arylcinnamamides | S. aureus (including MRSA) | Submicromolar | [2] |
Anticancer Activity: A Multi-faceted Approach
The incorporation of a 3-chloro-4-fluoro substitution pattern on the cinnamic acid scaffold is a promising strategy for developing novel anticancer agents. This is supported by the known anticancer activities of various halogenated and hybrid cinnamic acid derivatives.[1][11]
Structure-Activity Relationship Insights:
-
Hybrid Molecules: The synthesis of hybrid molecules, where the cinnamic acid moiety is combined with other pharmacologically active scaffolds (e.g., thiazolidinones), has yielded compounds with potent antimitotic activity.[11] The presence of a chlorinated phenylpropenylidene moiety has been identified as a crucial requirement for achieving these anticancer effects.[11]
-
Induction of Apoptosis: Some cinnamic acid derivatives have been shown to induce autophagic cell death and arrest the cell cycle in cancer cells.[1] For instance, tributyltin(IV) ferulate, a derivative of ferulic acid (a methoxy-hydroxycinnamic acid), demonstrated significant reduction in colon cancer cell viability at nanomolar concentrations.[1]
-
Enzyme Inhibition: Certain cinnamic acid derivatives act as histone deacetylase (HDAC) inhibitors, a class of drugs known for their anticancer properties.[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 3-chloro-4-fluorocinnamic acid derivative for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
| Derivative/Hybrid | Cancer Cell Line | Reported IC₅₀/Activity | Reference |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone | Leukemia (MOLT-4, SR) | GI₅₀ < 0.02 µM | [11] |
| 6-Cinnamoyl-4-arylaminothienopyrimidines | Lung (A549), Cervical (HeLa) | IC₅₀ = 0.004 - 0.04 µM | [1] |
| Tributyltin(IV) ferulate | Colon (HCT116, Caco-2, HT-29) | Significant viability reduction at 400 nM | [1] |
Conclusion and Future Directions
While direct experimental data on the biological activities of 3-chloro-4-fluorocinnamic acid derivatives are yet to be extensively published, the principles of structure-activity relationships derived from closely related halogenated analogs provide a strong rationale for their investigation. The dual halogen substitution at the 3 and 4 positions of the phenyl ring is poised to enhance lipophilicity and electronic properties that are favorable for antimicrobial and anticancer activities.
Future research should focus on the synthesis of a focused library of 3-chloro-4-fluorocinnamic acid amides and esters, followed by systematic screening for their biological activities. Mechanistic studies should then be undertaken for the most potent compounds to elucidate their specific molecular targets. The information and protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of compounds, with the ultimate goal of developing novel therapeutic agents to address pressing medical needs in infectious diseases and oncology.
References
-
Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2943. Available from: [Link]
-
de Oliveira, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed Research International, 2019, 3941242. Available from: [Link]
-
de Oliveira, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed, 31179320. Available from: [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. Available from: [Link]
-
Matlou, G. G., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. Available from: [Link]
-
Nowak, M., et al. (2014). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Molecules, 19(9), 14599-14615. Available from: [Link]
-
Rojas-Linares, D. M., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. Available from: [Link]
-
Reis, J., et al. (2009). New Insights Into the Antioxidant Activity of Hydroxycinnamic Acids: Synthesis and Physicochemical Characterization of Novel Halogenated Derivatives. European Journal of Medicinal Chemistry, 44(6), 2446-2453. Available from: [Link]
-
Tsolaki, E., et al. (2021). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 26(23), 7206. Available from: [Link]
- Bayer Aktiengesellschaft. (1999). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents, EP0922693B1.
-
Abdel-Wahab, B. F., et al. (2020). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 25(21), 5098. Available from: [Link]
-
Szałabska, K., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6480. Available from: [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved February 9, 2026, from [Link]
-
Noreen, H., et al. (2017). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Journal of the Serbian Chemical Society, 82(1), 45-54. Available from: [Link]
-
de Farias, B. S., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. All Life, 14(1), 696-714. Available from: [Link]
-
da Silva, A. F. M., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 11(10), 1309. Available from: [Link]
-
Di Mola, A., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228. Available from: [Link]
-
Liu, H., et al. (2015). Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 1-7. Available from: [Link]
-
Zhou, Y., et al. (2021). Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Frontiers in Microbiology, 12, 689379. Available from: [Link]
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Technical Guide: Solubility Profile & Process Optimization for 3-Chloro-4-fluorocinnamic Acid
Introduction & Chemical Identity
3-Chloro-4-fluorocinnamic acid (CAS: 155814-22-5) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of enzyme inhibitors and receptor antagonists. Its solubility behavior is governed by the interplay between its lipophilic halogenated phenyl ring and the hydrophilic carboxylic acid tail.
Understanding its solubility landscape is not merely about data collection; it is the foundation for designing efficient recrystallization processes, optimizing reaction yields, and formulating stable drug delivery systems.
Physicochemical Baseline
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₉H₆ClFO₂ | Moderate molecular weight (200.59 g/mol ) aids dissolution in organic solvents. |
| Melting Point | ~160–168°C (Estimated)* | High lattice energy requires elevated temperatures for dissolution in non-polar solvents. |
| pKa | ~4.0–4.2 (Predicted) | Electron-withdrawing halogens (Cl, F) increase acidity compared to cinnamic acid (pKa 4.44), affecting pH-dependent solubility. |
| LogP | ~2.6–2.8 | Lipophilic nature suggests poor water solubility but high affinity for alcohols and esters. |
*Note: Melting point varies by polymorph and purity; values derived from structural analogs like 3-chlorocinnamic acid.
Theoretical Framework: Solubility Mechanisms
The solubility of 3-Chloro-4-fluorocinnamic acid obeys the "like dissolves like" principle but is nuanced by specific solute-solvent interactions.
Hansen Solubility Parameters (HSP)
To predict solubility in novel solvents, we analyze the three HSP components:
- (Dispersion): High due to the aromatic ring and halogens.
- (Polarity): Moderate, driven by the carboxylic acid and C-F/C-Cl dipoles.
- (Hydrogen Bonding): Significant donor/acceptor capability via the -COOH group.
Implication: The compound dissolves best in solvents that match its high
Thermodynamic Modeling
For process scale-up, solubility (
Where
Solubility Profile in Organic Solvents[1]
While specific experimental data for the 3-Cl-4-F isomer is proprietary in many contexts, its behavior strongly mirrors that of 2-chlorocinnamic acid and 4-fluorocinnamic acid . The following profile is synthesized from thermodynamic data of these direct analogs.
Solvent Class Performance
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>200 mg/mL) | Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice effectively. |
| Lower Alcohols | Methanol, Ethanol, IPA | High (50–150 mg/mL) | Primary solvents for reaction. H-bonding matches the carboxylic acid group. Solubility increases significantly with Temperature ( |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (20–80 mg/mL) | Good for extraction. Acetone is excellent but volatile; Ethyl Acetate is standard for workup. |
| Aromatics | Toluene, Xylene | Low to Moderate | Solubility is highly temperature-dependent. Poor at RT, good at reflux. Ideal for recrystallization. |
| Alkanes | Hexane, Heptane | Poor (<1 mg/mL) | High energy cost to cavitate solvent; lack of specific interactions. Used as anti-solvents. |
| Water | Water | Insoluble (at low pH) | Soluble only as a salt (pH > 5.0) using bases like NaOH or K₂CO₃. |
Comparative Solubility Trends
The presence of the Fluorine atom (4-position) generally lowers solubility slightly compared to the non-fluorinated analog due to increased crystal packing stability, while the Chlorine (3-position) adds lipophilicity.
Trend: DMSO > Ethanol > Ethyl Acetate > Toluene > Water
Experimental Protocols
Protocol: Gravimetric Solubility Determination
This self-validating protocol ensures accurate solubility data generation for process design.
Reagents: 3-Chloro-4-fluorocinnamic acid (>98% purity), HPLC-grade solvents.
-
Preparation: Add excess solid compound to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir magnetically at the set temperature (
) for 24 hours.-
Validation: Ensure solid phase is always present. If fully dissolved, add more solid.
-
-
Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a syringe filter (0.45 µm PTFE, pre-heated to
to prevent precipitation). -
Quantification:
-
Transfer a known volume (
) to a pre-weighed dish. -
Evaporate solvent under vacuum at 40°C until constant weight is achieved.
-
Calculation: Solubility (
) = Mass of residue / Volume of solvent.
-
-
Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be <3%.
Protocol: Recrystallization Optimization
Objective: Purify crude 3-Chloro-4-fluorocinnamic acid using a solvent/anti-solvent system.
Visualization: Solvent Selection Logic
Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on impurity profile.
Recommended System: Ethanol/Water (Green Chemistry Aligned)
-
Dissolve crude acid in minimal boiling Ethanol (95%).
-
Hot filtration to remove insoluble mechanical impurities.
-
Slowly add warm Water (anti-solvent) until turbidity persists.
-
Re-heat to clear solution, then cool slowly to 4°C.
-
Filter crystals and wash with cold 50% Ethanol/Water.
Critical Application: Process Safety & Stability
Thermal Stability in Solution
Halogenated cinnamic acids can undergo decarboxylation at high temperatures (>150°C) or E/Z isomerization under UV light.
-
Precaution: When performing solubility studies or recrystallization in high-boiling solvents (e.g., DMSO, Xylene), avoid prolonged heating above 100°C.
-
Storage: Store solutions in amber glass to prevent photo-isomerization of the trans (E) isomer to the less stable cis (Z) isomer.
Corrosion Potential
The acidity of the compound (pKa ~4.0) combined with halide ions (potential trace hydrolysis) requires the use of Hastelloy or Glass-lined reactors for large-scale solvent processing, especially if water is present.
References
-
Jing, D., et al. (2025). "Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation and Solvent Effects." Journal of Chemical & Engineering Data.
- Context: Establishes the thermodynamic modeling framework (Apelblat) and solubility trends for chlorocinnamic acids.
-
Sigma-Aldrich. "3-Chloro-4-fluorocinnamic acid Product Datasheet."[1]
- Context: Verifies chemical identity, CAS (155814-22-5), and commercial availability.
-
PubChem. "4-Fluorocinnamic acid (CID 1530234) and 4-Chlorocinnamic acid (CID 637797)." National Library of Medicine.
- Context: Provides comparative physicochemical properties (LogP, pKa)
-
Wang, Y., et al. (2012). "Preparation method of fluorocinnamic acid." Patent CN102633625B.
- Context: Validates the use of Ethanol/Water systems for the recrystallization of fluorinated cinnamic acid deriv
Sources
Strategic Safety & Handling Protocol: 3-Chloro-4-fluorocinnamic Acid
Abstract
This technical guide provides an advanced safety and operational framework for 3-Chloro-4-fluorocinnamic acid (CAS: 155814-22-5). Unlike generic Safety Data Sheets (SDS), this document contextualizes the compound's physical and toxicological properties within the workflow of pharmaceutical intermediate handling. It addresses the specific risks associated with halogenated cinnamic acid derivatives—specifically metabolic stability implications and acidity-driven tissue damage—and establishes a self-validating protocol for synthesis and disposal.
Part 1: Chemical Identity & Purity Verification
The Foundation of Reproducibility
Before any experimental workflow begins, the identity of the starting material must be absolute. Halogenated cinnamic acids often exhibit similar retention times in LC-MS; therefore, orthogonal verification is required.
Chemical Profile Table
| Parameter | Specification |
| Chemical Name | 3-Chloro-4-fluorocinnamic acid |
| CAS Number | 155814-22-5 |
| Molecular Formula | C₉H₆ClFO₂ |
| Molecular Weight | 200.59 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Color | White to Off-white |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Acidity (pKa) | ~4.0 - 4.5 (Predicted; typically lower than non-halogenated analogs due to electron-withdrawing halogens) |
| Melting Point | Not explicitly standardized in literature; expect range 160°C - 190°C (analogous to 3,4-difluoro derivatives).[1][2] Experimental verification required. |
Identity Verification Workflow (DOT Visualization)
Figure 1: Orthogonal Analytical Workflow for Purity Confirmation
Caption: Workflow ensures exclusion of cis-isomers and regioisomers (e.g., 4-chloro-3-fluoro) prior to usage.
Part 2: Hazard Profiling & Risk Assessment
Beyond the GHS Codes
While standard SDSs classify this compound as an Irritant, the presence of the fluorine and chlorine atoms on the aromatic ring increases its lipophilicity compared to unsubstituted cinnamic acid. This enhances skin permeability, potentially accelerating systemic absorption.
GHS Classification & Real-World Implications
| GHS Code | Classification | Operational Implication |
| H302 | Harmful if swallowed | High Risk: Do not treat as a benign organic acid. Halogenated aromatics can exhibit nephrotoxicity. |
| H315 | Causes skin irritation | Mechanism: Acidic hydrolysis of skin proteins. Delayed burns are possible if powder is trapped under rings or watchbands. |
| H319 | Causes serious eye irritation | Critical: Micro-crystalline dust can mechanically abrade the cornea before chemical irritation begins. |
| H335 | May cause respiratory irritation | Control: Use of a fume hood is non-negotiable during weighing to prevent mucosal inflammation. |
Safety Critical Note: Some supplier databases flag related fluorinated cinnamic acids as H301 (Toxic if swallowed) . Until specific LD50 data is generated for your batch, adopt the "Danger" (Toxic) protocol rather than the "Warning" (Harmful) protocol.
Part 3: Handling, Storage, & Stability
The "Keep it Pure / Keep Me Safe" Protocol
Storage Architecture
-
Temperature: Store at 2-8°C . While stable at room temperature, cooling retards potential decarboxylation over long-term storage.
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.
-
Container: Amber glass to prevent UV-induced trans-to-cis photo-isomerization.
Operational Handling Protocol
Objective: Weigh 500mg for a coupling reaction without exposure.
-
PPE Setup: Nitrile gloves (double-gloved recommended, 0.11mm min thickness), lab coat, safety glasses with side shields. Latex is insufficient for halogenated aromatics.
-
Static Control: Use an anti-static gun on the weighing boat. Cinnamic acid derivatives are prone to static charge, causing "flying powder" hazards.
-
Transfer: Use a chemically resistant spatula (stainless steel or PTFE). Do not use nickel spatulas (potential corrosion/contamination).
-
Dissolution: Dissolve immediately in the reaction solvent (e.g., DMF, DCM) within the hood to lock down the dust hazard.
Safe Handling Decision Logic (DOT Visualization)
Figure 2: Operational Decision Tree for Handling & Exposure Control
Caption: Logic flow for mitigating dust inhalation and dermal absorption risks during routine handling.
Part 4: Emergency Response & Disposal
Self-Validating Safety Systems
First Aid Mechanisms
-
Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the tear duct fluid after flushing. Continue irrigation until pH is neutral (7.0).
-
Skin Contact: Wash with soap and water.[3] Do not use alcohol (ethanol/methanol), as this increases the solubility of the compound and drives it deeper into the dermis.
Spill Management (The "Neutralization Check" Protocol)
In the event of a powder spill (>1g):
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Wet: Gently mist the powder with water (to prevent dust) or cover with wet paper towels.
-
Neutralize: Apply Sodium Bicarbonate (NaHCO₃) solution.
-
Validate: Test the slurry with pH paper. It must read pH 6-8 before collection.
-
Collect: Scoop into a hazardous waste container labeled "Halogenated Organic Solids."
Disposal Considerations
-
Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.
-
Incineration: Must be performed at a facility equipped with scrubbers. Burning chlorinated/fluorinated compounds releases HCl and HF gases.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid (Analogous Hazard Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Cinnamic Acid Derivatives Classification. Retrieved from [Link]
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A Technical Guide to the Physicochemical Characterization of 3-Chloro-4-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. The unique substitution pattern on the phenyl ring, featuring both a chloro and a fluoro group, can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. An accurate understanding of its fundamental physicochemical properties, such as its physical state and melting point, is a critical prerequisite for its effective application in research and development. This guide provides a comprehensive overview of these properties and a detailed protocol for their experimental determination, empowering researchers to confidently handle and characterize this compound.
Physicochemical Properties of 3-Chloro-4-fluorocinnamic Acid
Physical State:
At ambient temperature and pressure, 3-Chloro-4-fluorocinnamic acid exists as a solid . This is consistent with the physical state of many other cinnamic acid derivatives, which are typically crystalline solids.
Melting Point:
To illustrate this, a comparative analysis of related cinnamic acid derivatives is presented in the table below:
| Compound Name | CAS Number | Melting Point (°C) |
| trans-Cinnamic acid | 140-10-3 | 132 - 135 |
| 3-Fluorocinnamic acid | 458-46-8 | 165 - 168 |
| 4-Chlorocinnamic acid | 1615-02-7 | 248 - 250 |
| trans-3,4-Difluorocinnamic acid | 112897-97-9 | 194 - 196 |
| 3-Chloro-2-fluorocinnamic acid | 261762-62-3 | 135 - 167 |
This data is compiled from various sources for comparative purposes.[1][2]
The wide range of melting points among these analogs underscores the importance of empirical determination for 3-Chloro-4-fluorocinnamic acid. The interplay of the chloro and fluoro substituents at the 3- and 4-positions will uniquely influence the crystal lattice energy and, consequently, the melting point.
Experimental Determination of Melting Point
The determination of a melting point is a fundamental technique in the characterization of a crystalline solid.[3] It provides a key indicator of purity; a sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[4] The following protocol details the capillary method, a widely used and reliable technique for determining the melting point of a solid organic compound.[4][5][6]
Protocol: Capillary Melting Point Determination
1. Sample Preparation:
- Ensure the 3-Chloro-4-fluorocinnamic acid sample is completely dry and in a finely powdered form to ensure uniform heat transfer.[3]
- If the sample consists of large crystals, gently pulverize it using a mortar and pestle.
2. Capillary Tube Loading:
- Take a capillary tube sealed at one end.
- Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
- Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[6]
- Repeat this process until the packed sample is approximately 2-3 mm high. A sample height greater than this can lead to an artificially broad melting range.[6]
3. Melting Point Apparatus Setup:
- Insert the loaded capillary tube into the sample holder of the melting point apparatus.
- Ensure the apparatus is clean and properly calibrated.
4. Measurement:
- Begin heating the sample. A rapid heating rate can be used to quickly approach the approximate melting point.[6]
- Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[6] This slow heating rate is crucial for an accurate determination.
- Carefully observe the sample through the magnifying eyepiece.
- Record the temperature at which the first droplet of liquid appears (the onset of melting).
- Continue to observe the sample and record the temperature at which the last solid crystal melts (the completion of melting).
- The recorded values represent the melting range of the sample.
5. Verification:
- For a reliable result, it is best practice to perform at least two independent measurements.
Workflow for Melting Point Determination
Caption: Experimental workflow for determining the melting point of 3-Chloro-4-fluorocinnamic acid using the capillary method.
Conclusion
While a specific literature value for the melting point of 3-Chloro-4-fluorocinnamic acid is not currently established, this guide provides the necessary framework for its empirical determination. The solid nature of the compound is confirmed, and a detailed, field-proven protocol for melting point analysis is presented. By following this guide, researchers and drug development professionals can accurately characterize this important chemical entity, ensuring the reliability and reproducibility of their scientific endeavors. The comparative data on related compounds serves as a useful reference and highlights the structural nuances that influence this key physical property.
References
- This cit
- This cit
- This cit
- This cit
- This cit
-
To determine the melting point of given solid substance. [Link]
- This cit
-
Determination of Melting Points. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
Sources
Technical Guide: Sourcing and Quality Assurance of High-Purity 3-Chloro-4-fluorocinnamic Acid
Executive Summary
3-Chloro-4-fluorocinnamic acid (CAS: 155814-22-5) is a critical fluorinated building block used extensively in the synthesis of pharmaceutical active ingredients (APIs), particularly fluoroquinolone antibiotics, 5-HT3 antagonists, and novel radiosensitizers.[1][2][3]
For drug development professionals, the procurement of this intermediate is not merely a logistical task but a critical quality control checkpoint. Variations in isomeric purity (E vs. Z ratio) and residual metal catalysts can catastrophically impact downstream yield and regulatory compliance (ICH Q3A). This guide provides a technical analysis of the supply landscape, pricing tiers, and a self-validating quality assurance framework.
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, researchers must define the Critical Quality Attributes (CQAs) necessary for their specific application.
| Attribute | Specification (High Purity) | Technical Rationale |
| CAS Number | 155814-22-5 | Unique identifier for the trans (E) form. |
| Chemical Structure | (E)-3-(3-Chloro-4-fluorophenyl)acrylic acid | The trans geometry is thermodynamically stable and typically required for steric fit in enzymatic pockets. |
| Molecular Weight | 200.59 g/mol | Basis for stoichiometric calculations. |
| Purity (HPLC) | ≥ 98.0% (Area %) | Impurities >0.1% may require toxicological qualification in late-stage development. |
| Isomeric Ratio | trans (E) > 99% | The cis (Z) isomer often fails to cyclize in subsequent steps (e.g., quinolone formation). |
| Appearance | White to off-white crystalline powder | Coloration (yellow/brown) indicates oxidation or residual metal catalysts (Pd/Cu). |
| Melting Point | 162–165 °C | Depression of MP indicates solvent entrapment or eutectic impurities. |
Part 2: Synthesis Pathways & Impurity Origins
Understanding the synthesis route is the only way to predict likely impurities in a supplier's batch. Two primary routes exist: Knoevenagel Condensation (Industrial Standard) and Heck Coupling (High-Cost/High-Stereoselectivity).
Diagram 1: Comparative Synthesis Workflows
The following diagram illustrates the two dominant pathways and their associated risk profiles.
Caption: Figure 1. Industrial synthesis routes. Knoevenagel is preferred for cost, but risks aldehyde contamination. Heck offers precision but introduces heavy metal risks.
Implication for Buyers:
-
If sourcing from China/India (Bulk): Likely Knoevenagel route. Action: Test for residual aldehyde (1H NMR aldehyde proton at ~10 ppm).
-
If sourcing Custom Synthesis: Likely Heck route.[4] Action: Request ICP-MS analysis for Palladium (Pd) content.
Part 3: Sourcing Landscape & Price Analysis
The market is segmented into "Catalog Suppliers" (high mark-up, convenient, re-packagers) and "Bulk Manufacturers" (low cost, high minimum order quantity).
Supplier Tiers
-
Tier 1: Global Catalog (R&D Scale)
-
Examples: Sigma-Aldrich (MilliporeSigma), Fluorochem, TCI.
-
Role: Immediate stock, guaranteed CoA, high price per gram.
-
Best for: Initial screening, <100g needs.
-
-
Tier 2: Specialized Fluorine Houses
-
Examples: ChemScene, Oakwood Chemical, Matrix Scientific.
-
Role: Balance between price and quality; often source from Tier 3 but perform internal QC.
-
Best for: Scale-up (100g – 1kg).
-
-
Tier 3: Bulk Manufacturers (Origin)
-
Examples: Hangzhou Leap Chem, specialized labs in Zhejiang/Jiangsu (China).
-
Role: Production tons/kg. Variable quality.
-
Best for: Pilot and Commercial manufacturing.[4]
-
Price Benchmark (Q1 2025 Estimates)
Prices fluctuate based on raw material costs (fluorinated aromatics).
| Quantity | Catalog Price (USD) | Bulk/Direct Price (USD) | Unit Cost (Catalog) | Unit Cost (Bulk) |
| 1 g | $18 - $25 | N/A | $20/g | N/A |
| 5 g | $35 - $50 | N/A | $8/g | N/A |
| 25 g | $110 - $140 | $40 - $60 | $4.80/g | $2.00/g |
| 100 g | $350+ | $100 - $150 | $3.50/g | $1.20/g |
| 1 kg | Inquire | $600 - $900 | N/A | $0.75/g |
Strategic Insight: There is a 4x-5x arbitrage between catalog prices and direct bulk sourcing. For projects requiring >100g, moving to a Tier 2 or vetted Tier 3 supplier is mandatory for budget efficiency.
Part 4: Technical Procurement & QC Protocol
Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this internal validation protocol.
Diagram 2: The "Self-Validating" Procurement Logic
This decision tree guides the acceptance of a new batch.
Caption: Figure 2. Incoming Quality Control (IQC) decision tree. Melting point is a rapid "kill" step before expensive NMR.
Detailed Analytical Methodologies
1. HPLC Method (Purity & Isomer Ratio)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
-
Detection: UV at 270 nm (Cinnamic acids have strong absorption here).
-
Acceptance Criteria: Main peak > 98.0%; cis-isomer (elutes earlier) < 1.0%.
2. Recrystallization (Purification Protocol)
If a batch arrives with 95-97% purity (common in bulk), use this protocol to upgrade it to >99%.
-
Dissolution: Dissolve 10g of crude acid in minimal boiling Ethanol/Water (9:1) mixture (~50-60 mL).
-
Filtration: Hot filter to remove insoluble mechanical impurities.
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Isolation: Filter the white needles, wash with cold 50% ethanol.
-
Drying: Vacuum dry at 45°C for 12 hours.
-
Expected Recovery: 80-85%.
-
References
-
National Center for Biotechnology Information. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubChem Patent Summary. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of 3-Chloro-4-fluorocinnamic Acid in Isoquinolone Synthesis
This Application Note is structured to provide a scientifically rigorous, field-validated guide for utilizing 3-Chloro-4-fluorocinnamic acid as a core scaffold in the synthesis of isoquinolin-1(2H)-ones .
Executive Summary & Scientific Rationale
The isoquinolin-1(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous 5-HT3 antagonists, PARP inhibitors, and anticancer agents. 3-Chloro-4-fluorocinnamic acid (CAS: 112897-97-9 analog) represents a high-value building block because it pre-installs a specific, metabolically robust halogenation pattern (3-Cl, 4-F) that is difficult to introduce regioselectively at later stages of synthesis.
While cinnamic acids are traditionally associated with coumarin or quinolin-2-one synthesis (via cyclization at the
This guide details the "Reduction-Curtius-Cyclization" (RCC) protocol. This pathway is selected for its reliability and scalability compared to direct metal-catalyzed annulations, which often suffer from poor regiocontrol with meta/para-substituted styrenes.
Key Mechanistic Insight
Direct cyclization of styryl isocyanates (derived from cinnamic acid) typically yields quinolin-2-ones. To access the isoquinolin-1-one core, the unsaturation must be temporarily removed to allow for a Bischler-Napieralski-type closure of a phenethyl isocyanate intermediate, followed by re-oxidation.
Experimental Workflow Diagram
The following logic flow illustrates the critical path from the cinnamic acid precursor to the final isoquinolone core.
Caption: Step-wise transformation of 3-Chloro-4-fluorocinnamic acid to the isoquinolone core via the RCC pathway.
Detailed Experimental Protocols
Protocol A: Chemoselective Hydrogenation
Objective: Reduce the alkene without dehalogenating the aromatic ring. Note: Standard Pd/C can cause hydrodehalogenation (loss of Cl/F). Platinum (Pt) or poisoned catalysts are required.
-
Reagents:
-
Substrate: 3-Chloro-4-fluorocinnamic acid (10.0 g, 50 mmol).
-
Catalyst: 5% Pt/C (sulfided) or 5% PtO2 (Adams' catalyst) (0.5 g).
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).
-
-
Procedure:
-
Dissolve the substrate in EtOAc (100 mL) in a hydrogenation vessel.
-
Add the catalyst carefully under argon.
-
Purge the vessel with
gas (3 cycles). -
Stir under 1 atm (balloon pressure)
at room temperature for 4-6 hours. -
Monitoring: Monitor by TLC/HPLC for disappearance of the alkene.
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.
-
Yield: Expect >95% of 3-(3-chloro-4-fluorophenyl)propanoic acid.
-
Protocol B: One-Pot Curtius Rearrangement & Cyclization
Objective: Convert the saturated acid to the dihydroisoquinolone. Safety Alert: Azides are potentially explosive. Work behind a blast shield.
-
Reagents:
-
Substrate: Hydrocinnamic acid derivative (from Protocol A).[1]
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv).
-
Triethylamine (TEA) (1.2 equiv).
-
Solvent: Toluene (anhydrous).
-
Cyclization Agent: Triflic acid (TfOH) or Aluminum Chloride (
).
-
-
Procedure:
-
Activation: Dissolve the acid (1 equiv) in Toluene (0.5 M). Add TEA (1.2 equiv) and DPPA (1.1 equiv) at 0°C. Stir for 1 hour at RT.
-
Rearrangement: Heat the mixture to 80-90°C for 2 hours. Evolution of
gas indicates isocyanate formation. -
Cyclization: Cool the mixture to 0°C.
-
Method A (Superacid): Slowly add TfOH (3-5 equiv). Stir at RT for 12 hours.
-
Method B (Friedel-Crafts): Transfer the isocyanate solution to a suspension of
(2 equiv) in Dichloromethane (DCM).
-
-
Quench: Pour the reaction mixture onto ice-water. Extract with DCM. Wash with
and brine.
-
-
Result: Formation of 6-Chloro-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one .
-
Regioselectivity Note: The cyclization occurs para to the Chlorine (position 6) and ortho to the Fluorine, directed by the combined directing effects and steric availability (position 2 is hindered).
-
Protocol C: Aromatization (Optional)
Objective: Convert the dihydro-core to the fully aromatic isoquinolinone.
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Pd/C in Diphenyl ether.
-
Procedure:
-
Dissolve the dihydro-compound in 1,4-Dioxane.
-
Add DDQ (1.2 equiv).
-
Reflux for 4-8 hours.
-
Workup: Filter off the hydroquinone byproduct. Purify via column chromatography.
-
Data Summary & Troubleshooting
Reaction Parameters & Expected Outcomes[1][2][3][4][5][6][7][8][9][10][11]
| Step | Transformation | Critical Reagent | Typical Yield | Key Challenge |
| 1 | Alkene Reduction | 95-98% | Preventing dehalogenation (loss of Cl). | |
| 2 | Acyl Azide Formation | DPPA | >90% (in situ) | Moisture control (anhydrous conditions required). |
| 3 | Isocyanate Formation | Heat (80°C) | Quant. | Ensure complete |
| 4 | Ring Closure | TfOH (Triflic Acid) | 65-80% | Regioselectivity (6-Cl vs 8-Cl isomer). |
| 5 | Aromatization | DDQ | 85-90% | Removal of DDQ byproducts during purification. |
Regiochemistry Validation
The 3-Cl, 4-F substitution pattern on the cinnamic acid directs the cyclization primarily to the position para to the Chlorine (Position 6 on the isoquinoline ring).
-
Predicted Product: 6-Chloro-7-fluoroisoquinolin-1(2H)-one.
-
Verification: 1H NMR will show two singlets (or weak doublets) in the aromatic region if the closure is para/para-like, distinct from the coupling patterns of the starting material.
References
- Context: Validates the use of halogenated cinnamic acids in Curtius rearrangement protocols for isoquinolone synthesis.
-
Korneev, S. M. (2013).[1] Hydrocinnamic Acids: Application and Strategy of Synthesis. Synthesis, 45, 1000–1015.[1]
- Context: Provides the mechanistic grounding for the cyclization of hydrocinnamic acid derivatives into nitrogen-containing heterocycles.
-
BenchChem. (2025).[2] 6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis.
- Context: Illustrates the reactivity and stability of the 3-chloro-4-fluoroaryl motif in related heterocyclic cycliz
-
Wang, X.-J., et al. (2018).[3] Tf2O-Promoted Intramolecular Schmidt Reaction of the ω-Azido Carboxylic Acids. J. Org.[3] Chem., 83, 5816-5824.[3]
- Context: Supports the use of superacids (like TfOH)
Sources
Application Note & Protocol: High-Yield Synthesis of 3-Chloro-4-fluorocinnamic Acid Esters via Fischer-Speier Esterification
Introduction: The Significance of Fluorinated Cinnamic Acid Esters
Substituted cinnamic acids and their corresponding esters are a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] The incorporation of halogen atoms, particularly fluorine, into organic molecules can profoundly influence their physicochemical and biological properties.[3] Fluorine substitution is known to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[4] Specifically, 3-Chloro-4-fluorocinnamic acid and its esters are valuable intermediates in the synthesis of various pharmaceuticals and bioactive molecules. Their applications span from potential antimicrobial agents to key building blocks in the development of novel therapeutics.[5][6]
This application note provides a comprehensive guide to the synthesis of 3-Chloro-4-fluorocinnamic acid esters through the robust and widely applicable Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step protocol, and discuss the critical parameters that ensure a high-yield and pure product.
The Reaction Mechanism: Understanding Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[7][8][9] The reaction is reversible, and therefore, specific strategies must be employed to drive the equilibrium towards the product side.[7][8][10]
The mechanism proceeds through a series of protonation and nucleophilic attack steps:[8][11][12]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid. This protonation makes the carbonyl carbon more electrophilic.[11][12]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[11]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The entire process is a sequence of equilibria. To achieve high yields, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed.[7][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. [mdpi.com]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Esterification - Concept [jove.com]
Application Note and Protocol for the Purification of 3-Chloro-4-fluorocinnamic Acid via Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 3-Chloro-4-fluorocinnamic acid using recrystallization. Recognizing that a definitive, single-solvent system is not extensively documented in the literature for this specific compound, this application note presents a systematic and scientifically robust methodology for selecting an optimal solvent or solvent system. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical step in many research and development pipelines.
Introduction to Recrystallization
Recrystallization is a fundamental technique in chemistry for the purification of solid organic compounds.[1] The principle underpinning this method is the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[1][2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are either present in smaller quantities or have different solubility profiles, remain in the solution (mother liquor). This process, when executed correctly, can yield highly pure crystalline solids.
3-Chloro-4-fluorocinnamic acid, an aromatic carboxylic acid, possesses a rigid structure conducive to forming a stable crystal lattice. Its purification is paramount for applications in pharmaceutical and materials science research, where even minor impurities can significantly impact biological activity or material properties.
The Critical Role of Solvent Selection
The success of any recrystallization procedure is critically dependent on the choice of solvent.[1] An ideal solvent for 3-Chloro-4-fluorocinnamic acid should meet the following criteria:
-
High Solubilizing Power for the Target Compound at Elevated Temperatures: This ensures that a minimal amount of solvent is required to dissolve the compound, leading to a more concentrated solution and better recovery.
-
Low Solubilizing Power for the Target Compound at Low Temperatures: This maximizes the yield of the purified crystals upon cooling.
-
Favorable Solubilizing Power for Impurities: Ideally, impurities should be either highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with 3-Chloro-4-fluorocinnamic acid.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.
-
Safety: The chosen solvent should have a low toxicity and flammability profile.
Given the structure of 3-Chloro-4-fluorocinnamic acid, which includes a polar carboxylic acid group and a less polar substituted aromatic ring, a range of solvents with varying polarities should be considered. Structurally similar compounds like cinnamic acid and its derivatives are often recrystallized from alcohols, water, or mixtures thereof.[3][4][5] For instance, 4-chlorocinnamic acid exhibits limited solubility in water but is more soluble in organic solvents like ethanol.[6] A patent for the synthesis of fluorocinnamic acid specifies the use of 95% ethanol for recrystallization.[5]
Experimental Protocol: Solvent Screening
To identify the optimal solvent for recrystallizing 3-Chloro-4-fluorocinnamic acid, a systematic screening of potential solvents is recommended. This protocol outlines a small-scale procedure for this purpose.
Materials and Equipment
-
Crude 3-Chloro-4-fluorocinnamic acid
-
Test tubes or small vials
-
Hot plate with stirring capabilities
-
Water or sand bath for heating
-
Pasteur pipettes
-
A selection of potential solvents (see Table 1)
-
Ice bath
Proposed Solvents for Screening
The following table summarizes the properties of suggested solvents for initial screening.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Considerations |
| Water | 100 | 80.1 | Non-toxic, non-flammable |
| Ethanol (95%) | 78 | 24.5 | Flammable |
| Methanol | 65 | 32.7 | Flammable, toxic |
| Isopropanol | 82 | 19.9 | Flammable |
| Acetone | 56 | 20.7 | Flammable, volatile |
| Ethyl Acetate | 77 | 6.0 | Flammable |
| Toluene | 111 | 2.4 | Flammable, toxic |
| Heptane/Hexane | ~98/~69 | ~1.9 | Flammable |
Note: Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be highly effective and should be considered if single solvents do not provide optimal results.[7]
Solvent Screening Workflow
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Workflow for selecting a recrystallization solvent.
Step-by-Step Screening Protocol
-
Place approximately 20-30 mg of crude 3-Chloro-4-fluorocinnamic acid into a small test tube.
-
Add a candidate solvent dropwise at room temperature while agitating the mixture. If the solid dissolves completely, the solvent is unsuitable as a single-solvent system because the compound is too soluble at low temperatures.
-
If the solid does not dissolve at room temperature, begin to gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.
-
Once the solid is fully dissolved, allow the solution to cool slowly to room temperature. A successful recrystallization will show the formation of crystals during this cooling phase.
-
After cooling to room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.
-
Evaluate the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.
-
Repeat this process for each of the selected solvents to identify the most promising candidate(s).
Detailed Recrystallization Protocol
Once an appropriate solvent has been identified from the screening process, the following protocol can be used for the bulk purification of 3-Chloro-4-fluorocinnamic acid.
Materials and Equipment
-
Crude 3-Chloro-4-fluorocinnamic acid
-
Erlenmeyer flask(s)
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
-
Oven or vacuum desiccator
Recrystallization Workflow Diagram
Caption: General procedure for recrystallization.
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude 3-Chloro-4-fluorocinnamic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.[2] Disturbing the solution during this phase should be avoided.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to induce further crystallization and maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. Drying can be accomplished by air drying or more efficiently in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment
The purity of the recrystallized 3-Chloro-4-fluorocinnamic acid should be assessed to validate the effectiveness of the purification process. A common and straightforward method is melting point determination. A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.
Conclusion
This application note provides a comprehensive framework for the successful purification of 3-Chloro-4-fluorocinnamic acid by recrystallization. By following the systematic solvent screening protocol and the detailed recrystallization procedure, researchers can obtain a highly purified product suitable for a wide range of scientific applications. The principles and techniques described herein are broadly applicable to the purification of other crystalline organic solids.
References
- Chem 267. Recrystallization - Part 2. (n.d.). Retrieved from University of California, Davis website.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
- Recrystallization. (2023, January 29).
- 3-Fluorocinnamic Acid. (n.d.). Retrieved from Tokyo Chemical Industry Co., Ltd. website.
- Cinnamic acid. (n.d.). In Wikipedia.
- 4-Chlorocinnamic acid - Solubility of Things. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry website.
- 3-Chloro-4-fluorocinnamic acid. (n.d.).
- 4-Chlorocinnamic acid. (n.d.).
- CN102633625B - Preparation method of fluorocinnamic acid. (n.d.).
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Application Note: Precision Hydrogenation of 3-Chloro-4-fluorocinnamic Acid
Executive Summary
The catalytic hydrogenation of 3-Chloro-4-fluorocinnamic acid to 3-(3-Chloro-4-fluorophenyl)propanoic acid presents a classic chemoselectivity challenge in pharmaceutical synthesis. The primary objective is the reduction of the
While Palladium on Carbon (Pd/C) is the industry standard for alkene reduction, it is notoriously non-selective for aryl chlorides, frequently leading to the formation of the dechlorinated impurity 3-(4-fluorophenyl)propanoic acid . This guide details two optimized protocols: a scalable heterogeneous method using Platinum on Carbon (Pt/C) and a high-fidelity homogeneous method using Wilkinson’s Catalyst .
Critical Analysis: The Chemoselectivity Challenge
The reduction of 3-Chloro-4-fluorocinnamic acid involves two competing thermodynamic pathways. Understanding the kinetics of these pathways is essential for catalyst selection.
Thermodynamic Landscape
-
Pathway A (Desired): Hydrogenation of the alkene (
). This reaction is rapid and thermodynamically favorable ( ). -
Pathway B (Undesirable): Oxidative addition of the metal into the
bond, followed by hydrogenolysis ( ).
Catalyst Surface Dynamics
-
Palladium (Pd): Pd(0) has a high affinity for oxidative addition into aryl-Cl bonds. Under standard hydrogenation conditions (MeOH, H2, RT), Pd/C will often reduce the alkene and ~10-30% of the aryl chloride simultaneously.
-
Platinum (Pt): Pt(0) exhibits a significantly higher kinetic barrier for oxidative addition into aryl halides compared to Pd, while maintaining high activity for alkene saturation.
-
Rhodium (Rh): In homogeneous forms (e.g., Wilkinson's), Rh coordinates strictly to the
-system of the alkene, making it virtually inert to aryl halides under mild conditions.
Reaction Pathway Diagram
Figure 1: Competing reaction pathways. Pathway selection is dictated by metal center affinity for C-Cl bonds.
Protocol A: Heterogeneous Catalysis (Scalable)
Recommended for: Gram-to-Kilogram scale synthesis where catalyst recovery and cost are priorities.
Materials
-
Substrate: 3-Chloro-4-fluorocinnamic acid (1.0 equiv).
-
Catalyst: 5% Pt/C (sulfided or unpoisoned). Note: Pt is preferred over Pd. If Pd must be used, it requires poisoning with diphenylsulfide.
-
Solvent: Ethyl Acetate (EtOAc) or Toluene. Avoid Methanol if possible; protic polar solvents stabilize the transition state for dehalogenation.
-
Hydrogen Source: H2 gas (balloon or low pressure).[1]
Step-by-Step Methodology
-
Preparation: In a hydrogenation vessel (e.g., Parr shaker or 3-neck flask), dissolve 10.0 g (49.8 mmol) of 3-Chloro-4-fluorocinnamic acid in 100 mL of EtOAc.
-
Why EtOAc? Lower solubility of HCl salts and non-polar character reduces the rate of ionic dehalogenation mechanisms compared to MeOH/Water.
-
-
Catalyst Addition: Add 0.5 g of 5% Pt/C (5 wt% loading relative to substrate).
-
Safety: Add catalyst under a nitrogen blanket. Dry catalysts can ignite solvent vapors.
-
-
Purge: Seal the vessel. Evacuate and backfill with Nitrogen (
) three times, then evacuate and backfill with Hydrogen ( ) three times. -
Reaction: Stir vigorously at 20-25°C under 1-3 bar (15-45 psi) of H2 pressure.
-
Control Point: Do not heat above 30°C. Higher temperatures exponentially increase the rate of C-Cl cleavage.
-
-
Monitoring: Monitor by HPLC or TLC every 30 minutes. The reaction typically completes in 2-4 hours.
-
Endpoint: Disappearance of alkene. If <1% alkene remains and de-Cl impurity is <0.5%, stop immediately.
-
-
Workup: Filter the catalyst through a pad of Celite. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the solid product.
Data Summary: Catalyst Performance
| Catalyst | Solvent | Pressure | Time | Conversion | Selectivity (Target) |
| 5% Pd/C | MeOH | 1 atm | 2 h | 100% | 78% (22% De-Cl) |
| 5% Pd/C | EtOAc | 1 atm | 3 h | 100% | 88% (12% De-Cl) |
| 5% Pt/C | EtOAc | 2 bar | 3 h | >99% | >99% |
| 5% Rh/C | MeOH | 5 bar | 6 h | 95% | 98% |
Protocol B: Homogeneous Catalysis (High Precision)
Recommended for: High-value medicinal chemistry steps where <0.1% impurity profile is required and catalyst cost is secondary.
Materials
-
Catalyst: Wilkinson’s Catalyst [Chlorotris(triphenylphosphine)rhodium(I)] - (
). -
Solvent: Benzene:Ethanol (1:1) or Toluene:Ethanol (1:1).
-
Hydrogen Source: H2 balloon (1 atm).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g of substrate in 15 mL of degassed Toluene/Ethanol (1:1).
-
Catalyst Charge: Add 2 mol% (approx 90 mg) of Wilkinson’s catalyst. The solution should turn a deep red/orange.
-
Hydrogenation: Purge with H2 and stir under a hydrogen balloon at room temperature.
-
Kinetics: This reaction is slower than heterogeneous methods (typically 12-18 hours).
-
Workup: Evaporate solvent. The residue will contain product + Rh catalyst.
-
Purification: Dissolve residue in dilute NaOH (product dissolves as carboxylate; Rh catalyst remains solid/organic). Filter off Rh residues. Acidify filtrate with HCl to precipitate the pure product.
Analytical Quality Control
To validate the protocol, you must separate the target from the potential dehalogenated impurity.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Order:
-
3-(4-fluorophenyl)propanoic acid (De-Cl Impurity) - Elutes first (more polar).
-
3-(3-Chloro-4-fluorophenyl)propanoic acid (Target).
-
3-Chloro-4-fluorocinnamic acid (Substrate).
-
Decision & Troubleshooting Workflow
Figure 2: Decision tree for catalyst selection and troubleshooting based on scale and impurity profile.
References
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews. Discusses the superiority of Pt and sulfided Pd for halogenated aromatics.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Foundational text establishing the "Selectivity Cliff" between Pd and Pt for aryl halides.
- Tietze, L. F., et al. (2010). Reactions and Syntheses: In the Organic Chemistry Laboratory. Wiley-VCH.
-
Studer, M., et al. (2000). The Hydrogenation of Cinnamic Acid Derivatives. Advanced Synthesis & Catalysis. Highlights solvent effects on selectivity.
-
Patent US5731469A . Process for the preparation of 3-chloropropionic acid derivatives. Details industrial conditions for maintaining halogen integrity during reduction.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]
- 4. A novel ortho-dehalogenation reaction of 2-chlorocinnamic acid catalyzed by the pink yeast Rhodotorula rubra Y-1529 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Synthesis of 3-Chloro-4-fluorocinnamoyl Chloride
Abstract & Strategic Context
This Application Note details the robust preparation of 3-Chloro-4-fluorocinnamoyl chloride from its corresponding carboxylic acid precursor. This moiety is a critical "warhead" intermediate in the synthesis of Targeted Covalent Inhibitors (TCIs) , particularly for kinases (e.g., EGFR, BTK) where the
While the transformation of a carboxylic acid to an acid chloride is a standard operation, the cinnamoyl backbone presents specific challenges—namely, the susceptibility of the alkene to polymerization or hydrochlorination under harsh thermal stress. This guide presents two protocols:
-
Method A (Thionyl Chloride): A scalable, cost-effective route for gram-to-kilogram synthesis.
-
Method B (Oxalyl Chloride): A mild, ambient-temperature route for high-purity discovery applications.
Mechanistic Insight: The Role of DMF Catalysis[1]
The conversion is significantly accelerated by the addition of N,N-Dimethylformamide (DMF). It is not merely a solvent but an active catalyst that lowers the activation energy of the reaction.
The Vilsmeier-Haack Pathway
In the absence of DMF, the reaction relies on the direct nucleophilic attack of the carboxylic acid on the thionyl sulfur, which is slow. With DMF, the reaction proceeds via a highly electrophilic Chloroiminium intermediate (Vilsmeier reagent).
Key Advantage: This mechanism allows the reaction to proceed at lower temperatures and with lower equivalents of chlorinating agent, preserving the integrity of the sensitive double bond.
Mechanism Visualization
Figure 1: Catalytic cycle of DMF in acid chloride formation. The active chloroiminium species activates the carboxylic acid, regenerating DMF upon product formation.
Experimental Protocols
Pre-requisites & Safety
-
Hazards: Thionyl chloride (
) and Oxalyl chloride ( ) release HCl and / gases. All operations must be performed in a functioning fume hood. -
Moisture Sensitivity: The product hydrolyzes rapidly. All glassware must be oven-dried.
-
Stoichiometry Table:
| Component | MW ( g/mol ) | Equiv (Method A) | Equiv (Method B) | Role |
| 3-Cl-4-F-Cinnamic Acid | 200.59 | 1.0 | 1.0 | Substrate |
| Thionyl Chloride | 118.97 | 2.0 - 5.0 | N/A | Reagent/Solvent |
| Oxalyl Chloride | 126.93 | N/A | 1.2 | Reagent |
| DMF | 73.09 | 0.05 (cat.) | 0.05 (cat.)[1] | Catalyst |
| Toluene | 92.14 | Solvent | N/A | Azeotrope agent |
| Dichloromethane (DCM) | 84.93 | N/A | Solvent | Solvent |
Protocol A: Thionyl Chloride Method (Scalable)
Best for: Large scale (>10g), cost-efficiency, robust substrates.
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Connect the top of the condenser to a gas scrubber (NaOH trap) to neutralize HCl/
emissions. -
Charging: Charge the flask with 3-Chloro-4-fluorocinnamic acid (1.0 eq).
-
Solvent/Reagent: Add Thionyl Chloride (3.0 eq).
-
Note: For larger scales, use Toluene (5-10 volumes) as a solvent to improve heat transfer and reduce thionyl chloride usage to 1.5 eq.
-
-
Catalysis: Add DMF (1-2 drops per 10g of substrate).
-
Reaction:
-
Workup:
-
Cool the reaction to room temperature.[4]
-
Evaporation: Concentrate the mixture under reduced pressure (Rotovap) to remove excess
. -
Azeotrope: Add anhydrous Toluene (2x volume) and re-evaporate. This "chasing" step is critical to remove trace thionyl chloride and HCl, which can degrade the product during storage.
-
-
Isolation: The resulting yellow oil or low-melting solid is usually sufficiently pure (>95%) for subsequent amidation steps.
Protocol B: Oxalyl Chloride Method (High Purity)
Best for: Discovery scale (<5g), sensitive substrates, avoiding thermal stress.
-
Setup: Flame-dry a 2-neck RBF under a stream of Nitrogen/Argon.
-
Solvation: Dissolve 3-Chloro-4-fluorocinnamic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes).
-
Catalysis: Add DMF (catalytic, 1-2 drops).
-
Addition:
-
Cool the solution to 0°C (ice bath).
-
Add Oxalyl Chloride (1.2 eq) dropwise via syringe. Caution: Vigorous gas evolution (CO, CO2, HCl).
-
-
Reaction:
-
Allow the reaction to warm to Room Temperature naturally.
-
Stir for 2–3 hours.
-
-
Workup:
-
Concentrate the solution in vacuo at <30°C.
-
Note: Avoid high temperatures to prevent polymerization.
-
-
Storage: Use immediately. If storage is required, dissolve in anhydrous DCM/THF and store at -20°C.
Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis of the acid chloride.
Quality Control & Troubleshooting
Analytical Verification
Direct analysis of acid chlorides is difficult due to hydrolysis. The standard QC method is Derivatization :
-
Take 10 mg of product.
-
Add 0.5 mL dry Methanol (creates the Methyl Ester).
-
Analyze via HPLC/LCMS.
-
Target: Methyl 3-chloro-4-fluorocinnamate.
-
Observation: Disappearance of the Acid peak and appearance of the Ester peak (M+14 mass shift).
-
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Tar formation | Polymerization of double bond | Use Method B (Oxalyl Chloride); add radical inhibitor (BHT) if distilling. |
| Product Solidifies in Condenser | Sublimation of impurities | Use a heat gun to gently melt blockage; ensure condenser water is not too cold. |
| Residual Acid in Product | Incomplete reaction | Add more DMF (catalyst died) or extend reflux time. |
| Dark Color | Thermal decomposition | Lower bath temperature; ensure inert atmosphere ( |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Master Organic Chemistry. (2011). Conversion of Carboxylic Acids to Acid Halides with Thionyl Chloride. Link
-
Organic Syntheses. Acid Chlorides via Oxalyl Chloride. Coll. Vol. 9, p. 34. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5352601, 3-Chloro-4-fluorocinnamic acid. Link
-
Fisher Scientific. (2021). Safety Data Sheet: Cinnamoyl Chloride Derivatives. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Chloro-4-fluorocinnamic Acid Synthesis
Ticket ID: PERKIN-3C4F-OPT Subject: Yield Improvement & Troubleshooting for Halogenated Cinnamic Acids Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 3-Chloro-4-fluorocinnamic acid via the Perkin reaction presents a unique set of challenges compared to unsubstituted benzaldehyde. The electron-withdrawing nature of the halogen substituents (
This guide provides an optimized protocol using Potassium Acetate (KOAc) over the traditional Sodium Acetate, along with a rigorous troubleshooting framework to maximize yield and purity.
Part 1: The "Golden Standard" Protocol
Based on optimized industrial workflows for halogenated benzaldehydes.
Reagents & Stoichiometry
| Component | Role | Eq. (Molar) | Notes |
| 3-Chloro-4-fluorobenzaldehyde | Substrate | 1.0 | Must be free of benzoic acid derivatives. |
| Acetic Anhydride | Reagent/Solvent | 3.0 - 4.0 | CRITICAL: Must be freshly distilled or high-grade (>99%). Hydrolyzed anhydride kills the reaction. |
| Potassium Acetate (KOAc) | Catalyst | 0.6 - 0.8 | PRO TIP: Fused (anhydrous) KOAc yields 15-20% higher conversion than NaOAc due to better solubility in the organic melt. |
| N-Methylpyrrolidone (NMP) | Co-solvent (Optional) | 0.5 vol | Only if stirring is difficult; usually run neat. |
Step-by-Step Methodology
-
Dehydration of Catalyst:
-
Place Potassium Acetate in a porcelain dish and fuse it gently using a Bunsen burner or heat gun until water vapor ceases. Grind to a fine powder immediately upon cooling. Moisture is the primary cause of low yields.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a drying tube (CaCl2) and an air condenser (or reflux condenser), combine the aldehyde, acetic anhydride, and fused KOAc.
-
-
Heating Phase:
-
Heat the mixture in an oil bath to 140°C – 150°C for 4 to 6 hours .
-
Checkpoint: The reaction mixture should turn yellow/brown but should not become a viscous black tar.
-
-
Workup (The "Basify-Steam" Method):
-
Quench: Pour the hot mixture into ice water (approx. 10x volume).
-
Neutralization:[1] Add saturated
or until . This solubilizes the product as the carboxylate salt. -
Purification 1: Perform a steam distillation or extract with Ethyl Acetate to remove unreacted aldehyde (which is not water-soluble at pH 10).
-
Precipitation: Treat the aqueous layer with activated charcoal (10 mins), filter, then acidify carefully with conc. HCl to
. -
Isolation: Filter the resulting white/off-white precipitate.
-
-
Recrystallization:
-
Recrystallize from Ethanol/Water (3:1) or Acetic Acid/Water .
-
Part 2: Troubleshooting Hub
Diagnose your issue by matching the symptoms below.
Issue 1: Reaction Stalled / Low Conversion (<40%)
Symptom: TLC shows significant starting aldehyde remaining after 6 hours.
-
Root Cause A: Wet Reagents. Acetic anhydride hydrolyzes to acetic acid in the presence of moisture, killing the enolate formation.
-
Fix: Distill acetic anhydride over
before use.[2] Ensure KOAc is fused.
-
-
Root Cause B: Catalyst Choice. Sodium Acetate (NaOAc) has poor solubility in the reaction melt.
-
Fix: Switch to Potassium Acetate (KOAc). Its larger ionic radius increases solubility in organic media, effectively increasing the "active" base concentration.
-
Issue 2: "Tar" Formation / Black Viscous Oil
Symptom: The reaction mixture turns into an intractable black solid or oil that cannot be purified.
-
Root Cause: Thermal Degradation / Polymerization. The halogenated aldehyde is thermally sensitive.
-
Fix: Reduce temperature to
and extend time. Add a radical inhibitor (e.g., BHT, 1 mol%) if free-radical polymerization is suspected (common with halo-styrene type intermediates).
-
-
Root Cause: Oxidative Stress.
-
Fix: Run the reaction under a strict Nitrogen or Argon atmosphere.
-
Issue 3: Product "Oils Out" During Recrystallization
Symptom: Upon cooling the recrystallization solvent, the product separates as an oil droplet instead of crystals.
-
Root Cause: Impurity Depression. Unreacted aldehyde lowers the melting point.
-
Fix: You skipped the "Basify-Wash" step. Re-dissolve the crude oil in dilute NaOH, wash with ethyl acetate to remove organics, then re-precipitate with HCl.
-
-
Root Cause: Solvent Composition.
-
Fix: Add the "poor" solvent (water) more slowly. Seed the solution with a pure crystal of 3-chloro-4-fluorocinnamic acid if available.
-
Part 3: Visualizations
A. Experimental Workflow Logic
This flowchart guides the decision-making process during the workup to ensure purity.
Caption: Optimized Workup Strategy for Halogenated Cinnamic Acids to remove unreacted aldehyde.
B. Reaction Mechanism Failure Points
Understanding where the chemistry breaks down.
Caption: Mechanistic pathway highlighting critical failure points (Moisture and Overheating).
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of Potassium Acetate?
A: Yes. The "modified Perkin" uses pyridine as both solvent and base. However, for halogenated substrates, pyridine can sometimes lead to difficult-to-remove colored impurities. If you use pyridine, use piperidine (catalytic amount) as a co-catalyst to lower the required temperature to
Q: Why is the melting point of my product lower than the literature value (
Q: Can I use microwave irradiation? A: Yes. Microwave synthesis can reduce reaction times from 6 hours to 20 minutes. However, you must use a sealed vessel and strictly anhydrous conditions. Caution is advised as the rapid heating can accelerate tar formation with thermally sensitive halo-aldehydes.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Perkin Reaction protocols and workups).
-
BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction. (Provides comparative data for halogenated cinnamic acids).
-
Kalnin, P. (1928).[2] The Mechanism of the Perkin Reaction. Helv. Chim. Acta. (Foundational paper establishing the enolate mechanism and base effects).
-
Google Patents. (2012). CN102633625B - Preparation method of fluorocinnamic acid. (Industrial optimization using specific catalysts and solvents).[4]
-
J&K Scientific. (2025). Perkin Reaction Technical Note. (Comparison of NaOAc vs KOAc efficiency).
Sources
removing unreacted aldehyde from 3-Chloro-4-fluorocinnamic acid product
Technical Support Center: Purification of 3-Chloro-4-fluorocinnamic Acid
Case ID: PUR-3CL4F-CIN Status: Active Topic: Removal of unreacted 3-chloro-4-fluorobenzaldehyde from 3-chloro-4-fluorocinnamic acid. Applicable Synthesis: Knoevenagel Condensation, Perkin Reaction.
Executive Summary
The separation of 3-chloro-4-fluorocinnamic acid (Product) from its starting material, 3-chloro-4-fluorobenzaldehyde (Impurity), relies on the distinct chemical properties of the two species.[1] The product is a carboxylic acid (pKa ~3.8–4.2), whereas the impurity is a neutral, lipophilic aldehyde .
This guide outlines three purification modules ranging from bulk extraction to high-purity scavenging.
Module 1: The "Solubility Switch" (Acid-Base Extraction)
Primary Recommendation | Efficiency: >98% Removal
This is the industry-standard protocol. It leverages the acidity of the cinnamic acid derivative to move it into the aqueous phase, leaving the neutral aldehyde and other non-acidic impurities (catalysts, solvents) in the organic phase.
The Protocol
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.
-
Note: Dichloromethane (DCM) can be used, but EtOAc is greener and typically prevents the product from "oiling out."
-
-
The Switch (Extraction): Transfer to a separatory funnel.[2] Add Saturated Sodium Bicarbonate (NaHCO₃) solution (1.5 equivalents relative to the acid).
-
Phase Separation: Drain the lower aqueous layer (containing the product) into a clean flask. Keep the upper organic layer (containing the aldehyde) for waste disposal.
-
The Wash (Critical Step): Return the aqueous layer to the funnel. Wash it with a fresh portion of EtOAc.
-
Why? This removes any microscopic organic droplets containing aldehyde that were physically entrained in the water phase.
-
-
Precipitation: Transfer the aqueous layer to a beaker. Slowly add 1M HCl while stirring until pH < 2.
-
Result: The product will precipitate as a white solid.
-
-
Isolation: Vacuum filter the solid and wash with cold water.
Workflow Visualization
Figure 1: Acid-Base Extraction Workflow.[1] The "Switch" step moves the product into the aqueous phase, isolating it from the neutral aldehyde.
Module 2: Bisulfite Scavenging (Chemoselective Wash)
Secondary Recommendation | Use Case: High Aldehyde Load (>10%) or Emulsion Issues
If the Acid-Base extraction forms stubborn emulsions (soaps), use this method. Sodium bisulfite reacts selectively with the aldehyde carbonyl to form a water-soluble sulfonate adduct.
The Protocol
-
Preparation: Dissolve the crude mixture in EtOAc .
-
Scavenging: Add Saturated Sodium Bisulfite (NaHSO₃) solution.
-
Ratio: Use 2-3 volumes of aqueous solution per volume of organic.
-
-
Agitation: Shake vigorously for 3–5 minutes.
-
Separation: Drain the aqueous layer (contains the aldehyde-bisulfite adduct).[7]
-
Polishing: Wash the organic layer (containing the product) with brine, dry over MgSO₄, and evaporate.
Module 3: Crystallization (Final Polishing)
Final Step | Goal: >99.5% Purity
Even after extraction, trace aldehyde may remain trapped in the crystal lattice.
-
Solvent System: Ethanol/Water (1:1) or Methanol/Water.[7]
-
Protocol: Dissolve the solid in boiling ethanol. Add hot water until slight turbidity appears. Allow to cool slowly to room temperature, then to 4°C.
-
Critical Check: If the aldehyde concentration is still high, it may "oil out" rather than crystallize. Ensure Module 1 or 2 is completed first.
Data Summary: Method Comparison
| Feature | Acid-Base Extraction (Module 1) | Bisulfite Scavenging (Module 2) |
| Principle | Acidity (pKa difference) | Electrophilicity (Carbonyl reactivity) |
| Product Location | Moves to Aqueous phase | Stays in Organic phase |
| Impurity Location | Stays in Organic phase | Moves to Aqueous phase |
| Selectivity | High (Removes all neutrals) | Specific (Removes only aldehydes/ketones) |
| Throughput | High (Good for bulk) | Medium (Equilibrium dependent) |
Troubleshooting & FAQs
Q: I tried Acid-Base extraction, but my yield is very low. Where is my product? A: This usually happens if the aqueous layer was not acidified enough.
-
Check: Did you reach pH 1–2? Cinnamic acid derivatives are weak acids. If the pH is 4 or 5, a significant portion remains soluble as the salt.
-
Fix: Add more HCl until the pH paper turns distinct red.
Q: A third "rag" layer formed between the organic and aqueous phases. A: This is an emulsion, common with fluorinated aromatics.
-
Fix: Add Brine (Saturated NaCl) to the mixture. The increased ionic strength helps break the emulsion. Alternatively, filter the entire biphasic mixture through a pad of Celite to break the surface tension.
Q: Can I use NaOH instead of NaHCO₃? A: Proceed with Caution. While NaOH works, it is a strong base.
-
Risk: High pH and heat can trigger the Cannizzaro reaction on the unreacted aldehyde (disproportionation into alcohol and acid), creating new impurities.
-
Recommendation: Stick to NaHCO₃ or Na₂CO₃. If you must use NaOH, keep it dilute (0.5M) and cold.
Q: How do I confirm the aldehyde is gone? A: Use Thin Layer Chromatography (TLC) .
-
Mobile Phase: 30% EtOAc in Hexanes.
-
Visualization: UV Light (254 nm).
-
Indicator: The aldehyde (less polar) will have a much higher Rf (closer to the top) than the cinnamic acid (very polar, stays near the baseline or streaks). If the top spot is gone, your purification was successful.
References
- Vogel's Textbook of Practical Organic Chemistry.Section 2.24: Purification of solids; Acid-Base Extraction. 5th Edition. Longman Scientific & Technical.
-
Magritek. Separation of Acidic, Basic and Neutral Compounds.Link
-
Boucher, M. M., et al. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[7] Organic Process Research & Development, 2017.[7] Link
-
University of Massachusetts. Acid-Base Extraction Protocols.Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. magritek.com [magritek.com]
- 3. A novel ortho-dehalogenation reaction of 2-chlorocinnamic acid catalyzed by the pink yeast Rhodotorula rubra Y-1529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105130776A - Method of separating aldehyde components from cinnamon oil - Google Patents [patents.google.com]
- 5. Cinnamic acids and derivatives | Fisher Scientific [fishersci.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Workup [chem.rochester.edu]
minimizing decarboxylation during 3-Chloro-4-fluorocinnamic acid synthesis
To: Researchers & Process Chemists From: Technical Support Division, Senior Application Scientist Subject: Minimizing Unwanted Decarboxylation During 3-Chloro-4-fluorocinnamic Acid Synthesis
Executive Summary
In the synthesis of 3-Chloro-4-fluorocinnamic acid (typically via Knoevenagel condensation), "decarboxylation" presents a dual challenge. You require the primary decarboxylation of the benzylidene malonic acid intermediate to form the target cinnamic acid. However, you must rigorously prevent the secondary (thermal) decarboxylation of the product into 3-chloro-4-fluorostyrene .
This guide focuses on the Doebner Modification of the Knoevenagel condensation, identifying critical control points to ensure the reaction stops exactly at the cinnamic acid stage without degrading into the styrene byproduct.
Part 1: The Decarboxylation Control Workflow
The following diagram illustrates the critical "Stop Point" required to maximize yield.
Figure 1: Reaction pathway distinguishing between the essential primary decarboxylation and the detrimental secondary decarboxylation (styrene formation).[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Thermal Instability & Styrene Formation
Q: I detect a plastic-like odor (styrene) and my yield is dropping. Is my reaction temperature too high? A: Yes. While the Doebner modification requires heat to drive the first decarboxylation, substituted cinnamic acids are prone to second decarboxylation at temperatures exceeding 120–140°C .
-
Mechanism: Electron-withdrawing groups (Cl, F) on the ring can destabilize the carboxyl bond under extreme heat, facilitating the loss of CO₂ to form the styrene.
-
Solution:
-
Switch Solvents: If using pure pyridine (bp 115°C), ensure your oil bath does not exceed 120°C.
-
Alternative Protocol: Consider an aqueous Knoevenagel using TBAB (Tetrabutylammonium bromide) and K₂CO₂.[2] This proceeds at 100°C (water reflux) or lower under microwave irradiation, virtually eliminating thermal degradation to styrene [1].
-
Issue 2: Catalyst Selection
Q: Can the catalyst cause excessive decarboxylation? A: Yes. Copper (Cu) salts are potent decarboxylation catalysts (often used intentionally to make styrenes).
-
Risk Factor: Ensure your reagents (especially malonic acid and solvents) are free of trace metal contaminants.
-
Recommendation: Use Piperidine or Aniline as the organic base catalyst. Avoid metal-based Lewis acids if thermal stability is an issue. If using a Heck reaction (Pd catalyst), ensure the reaction is quenched immediately upon completion to prevent Pd-catalyzed decarboxylation of the product [2].
Issue 3: Workup & Isolation
Q: My product precipitates as a gummy solid rather than crystals. Why? A: This often indicates the presence of poly-styrene oligomers formed from the decarboxylated byproduct.
-
The Fix:
-
Cool Before Acidification: Do not add HCl to the hot reaction mixture. Cool the pyridine/water mixture to 0–5°C before acidifying. Acid hydrolysis at high temperatures accelerates decarboxylation.
-
pH Control: Acidify strictly to pH 1–2.
-
Purification: Recrystallize from Ethanol/Water (1:3) . Styrene and its oligomers are often more soluble in organic solvents and will remain in the mother liquor, while the cinnamic acid crystallizes out [3].
-
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 3-Chloro-4-fluorocinnamic acid via Doebner Modification with thermal safeguards.
Reagents:
-
3-Chloro-4-fluorobenzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Pyridine (Solvent, 3-5 Vol)
-
Piperidine (Catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Dissolution: Dissolve the aldehyde and malonic acid in pyridine. Add piperidine dropwise.
-
Checkpoint: The reaction is exothermic. Add piperidine slowly to prevent a temperature spike.
-
-
Reaction (The Critical Phase):
-
Heat the mixture to 80–90°C initially. Monitor CO₂ evolution (bubbling).
-
Increase temperature to 100–110°C (gentle reflux) only if bubbling slows prematurely.
-
STOP heating immediately once CO₂ evolution ceases (typically 2–4 hours). Do not reflux overnight.
-
-
Quenching:
-
Cool the mixture to Room Temperature , then place in an Ice Bath (0°C) .
-
Pour the reaction mixture into ice-cold water containing concentrated HCl (excess acid required to neutralize pyridine and protonate the cinnamate).
-
-
Isolation:
-
Stir the slurry for 30 minutes at 0–5°C.
-
Filter the white precipitate. Wash with cold water to remove pyridinium salts.
-
-
Purification:
-
Recrystallize from Ethanol/Water. Dissolve in hot ethanol, filter hot (to remove any polymer gum), then add hot water until turbid. Cool slowly.
-
Part 4: Comparative Process Data
| Parameter | Standard Pyridine Reflux | Aqueous/TBAB Method [1] | Impact on Decarboxylation |
| Reaction Temp | 115°C | 100°C (or lower with MW) | Lower T = Safer |
| Time | 4–6 Hours | 10–30 Minutes (MW) | Shorter Time = Less Degradation |
| Solvent | Pyridine (Toxic, High BP) | Water (Green, Low BP) | Water prevents thermal runaway |
| Yield | 70–85% | 85–95% | Higher yield due to fewer side reactions |
Recommendation: For high-value applications, transition to the Aqueous TBAB (Tetrabutylammonium bromide) method to minimize thermal risks.
References
-
Gupta, M., & Wakhloo, B. P. (2007). "Tetrabutylammonium bromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids." Arkivoc, 2007(i), 94-98.[2][3] Link
-
Sinha, A. K., et al. (2007).[2][3] "Decarboxylation of Cinnamic Acids to Styrenes." Tetrahedron, 63(4), 1000-1007. (Contextual validation of decarboxylation conditions).
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard workup protocols for Cinnamic Acids).
-
Organic Syntheses. Coll. Vol. 3, p. 377 (1955); Vol. 27, p. 28 (1947). "p-Chlorocinnamic Acid".[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Recovery in Heck Coupling for Cinnamic Acids
Status: Active Ticket ID: HECK-REC-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Economics of Recovery
Welcome to the Advanced Catalysis Support Portal. You are likely here because your Heck coupling protocols for cinnamic acid derivatives are suffering from one of two critical failures: (1) Rapid catalyst deactivation preventing recycling, or (2) High Palladium (Pd) levels in your final API intermediates.
In cinnamic acid synthesis, the carboxylic acid moiety presents a unique double-edged sword: it allows for clever pH-switchable recovery methods, but it can also chelate Pd species, dragging them into the product phase. This guide moves beyond basic filtration to address the mechanistic causes of recovery failure.
Module 1: Diagnostic Triage
Before altering your protocol, identify the failure mode using this logic flow.
The "Boomerang" Effect & Why It Matters
Most "heterogeneous" catalysts (like Pd/C) in Heck reactions actually operate via a leaching and redeposition mechanism (often called the "Boomerang" effect).
-
Leaching: Pd(0) leaves the support at high temperatures to enter the solution.
-
Catalysis: The dissolved Pd species catalyzes the reaction.[1]
-
Redeposition: As the reaction cools or completes, the Pd should re-adsorb onto the support.
Failure Point: If the Pd fails to redeposit (due to solvent choice or stabilizing ligands), it aggregates into inactive "Pd Black" or remains in solution, contaminating your cinnamic acid.
Visual 1: The Boomerang Mechanism & Failure Pathways
This diagram illustrates where your recovery process is likely breaking down.
Caption: The critical path is 'Redeposition.' If this fails, the catalyst cannot be recycled, and the product is contaminated.
Module 2: Troubleshooting Heterogeneous Systems
Issue: "My catalyst works once, but fails on the second cycle."
Diagnosis: The active Pd leached out and did not return to the support, or the support pores are clogged with salt (Base-HX).
Protocol: The Hot Filtration Test
You must confirm if your reaction is truly heterogeneous or if it relies on leached species.
-
Run Reaction: Start your standard Heck coupling (e.g., Aryl halide + Acrylic acid + Base).[2]
-
Stop at 30-50% Conversion: Measure conversion via HPLC/GC.
-
Hot Filter: While maintaining reaction temperature (CRITICAL), filter the mixture through a pre-heated Celite pad or frit to remove the solid catalyst.
-
Why Heated? Cooling causes Pd to precipitate/redeposit falsely.
-
-
Continue Heating Filtrate: Stir the catalyst-free filtrate at reaction temperature for another 2-4 hours.
-
Analyze:
-
Scenario A (Filtrate Conversion Increases): The active species is dissolved Pd. Your "heterogeneous" catalyst is acting as a reservoir. Fix: Use scavengers post-reaction.
-
Scenario B (Conversion Stops): The catalyst is truly heterogeneous.[3] Fix: Your deactivation is likely pore clogging by salts.
-
Optimization for Catalyst Stability
-
Solvent Switch: Highly polar solvents (DMF, NMP) stabilize leached Pd, preventing redeposition. Switching to non-polar/polar blends (e.g., Toluene/Water) can force Pd back onto the support as the reaction cools.
-
Wash Protocol: Between cycles, wash the catalyst with water (to remove ammonium/sodium salts) followed by ethanol (to remove organics). Salt occlusion is the #1 cause of physical deactivation in Heck reactions.
Module 3: The "pH-Switch" Strategy (Cinnamic Acid Exclusive)
Because your product is an acid (
Workflow: The Biphasic Salt-Formation Protocol
Concept: Keep the catalyst in the organic phase (or solid phase) and move the product into the aqueous phase as a salt, then precipitate it.
Step-by-Step Guide:
-
Reaction: Perform Heck coupling using a water-immiscible solvent (e.g., Toluene or Xylene) and a solid catalyst (Pd/C).
-
Extraction (The Switch):
-
Add 1M NaOH or Na₂CO₃ (aq) to the reaction mixture.
-
Result: Cinnamic acid becomes Sodium Cinnamate (Water Soluble). The Pd catalyst remains in the Toluene (or solid filter cake).
-
-
Separation:
-
Filter off the solid catalyst (save for recycling).
-
Separate the aqueous layer (contains product) from the organic layer (contains leached Pd organics).[4]
-
-
Precipitation:
-
Acidify the aqueous layer with HCl to pH 1-2.
-
Result: Pure Cinnamic Acid precipitates out.
-
Benefit: Most leached Pd remains in the organic wash or stays soluble in the acidic mother liquor, not in the crystal lattice.
-
Visual 2: The pH-Switch Workflow
Caption: Exploiting the acidity of cinnamic acid allows for aqueous extraction, leaving non-polar Pd contaminants behind.
Module 4: Post-Reaction Scavenging (FAQ)
Q: The pH-switch didn't lower Pd levels enough (<10 ppm). What now? A: Cinnamic acid crystals can trap Pd. You need a scavenger before the final crystallization.
Comparative Scavenger Efficacy Table
| Scavenger Type | Functional Group | Best For | Protocol Note |
| Functionalized Silica | Thiol (-SH) or Thiourea | Pd(II) and Pd(0) | Add to organic phase, stir 30 min, filter. High cost, high efficiency. |
| Activated Carbon | C (High Surface Area) | Colloidal Pd | Use specialized "ANOX" grades.[5] Cheap, but can adsorb product (yield loss). |
| Polymer Resins | Amine/Thiol | Dissolved Pd ions | Slower kinetics (requires hours). Good for flow chemistry columns. |
Recommendation: For cinnamic acids, use Thiol-functionalized silica (e.g., SiliaMetS® Thiol) in the organic phase before the NaOH extraction step described in Module 3.
References
-
Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous? Advanced Synthesis & Catalysis.[2][6] Link (Foundational paper on the "Boomerang" effect and leaching mechanisms).
-
Yin, L., & Liebscher, J. (2007). Carbon–Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[6] Chemical Reviews. Link (Comprehensive review on heterogeneous Pd recovery).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[2][6] Link (Authoritative source on scavenging and regulatory limits).
-
Koehler, K., et al. (2002). Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis.[2] Johnson Matthey Technology Review. Link (Specific application of Pd/C for cinnamic acid synthesis).
-
Biotage. (2023).[7][8] How to Remove Palladium in three easy steps.Link (Practical guide on metal scavenging).
Sources
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. asianpubs.org [asianpubs.org]
- 3. Heterogeneous catalytic approaches in C–H activation reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00385K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
1H NMR spectrum analysis of 3-Chloro-4-fluorocinnamic acid
This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 3-Chloro-4-fluorocinnamic acid , designed for researchers in medicinal chemistry and organic synthesis. It moves beyond simple peak listing to explain the structural causality of the signals, validated against synthetic precursors and structural analogs.
Part 1: Executive Technical Summary
3-Chloro-4-fluorocinnamic acid is a key intermediate in the synthesis of fluorinated pharmaceuticals. Its 1H NMR spectrum serves as the primary method for structural validation, specifically for confirming the trans-geometry of the alkene and the regiochemistry of the halogenated aromatic ring.
Diagnostic Signatures:
-
Olefinic Geometry: A large coupling constant (
Hz) between the vinylic protons confirms the trans ( ) configuration. -
Regiochemistry: The specific splitting pattern of the aromatic protons (1:1:1 ratio with distinct F-H coupling) differentiates it from isomeric impurities like 2-chloro or 3-fluoro derivatives.
-
Purity Check: The absence of a singlet at
ppm confirms the full consumption of the aldehyde precursor.
Part 2: Experimental Protocol
To ensure the spectrum described below is reproducible, the following synthesis and sample preparation workflow is recommended.
Synthesis & Purification (Knoevenagel Condensation)
-
Reagents: 3-Chloro-4-fluorobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent), Piperidine (Catalyst).
-
Procedure:
-
Dissolve aldehyde and malonic acid in pyridine.
-
Add catalytic piperidine.
-
Reflux at 100°C for 4 hours (decarboxylation occurs in situ).
-
Workup: Pour reaction mixture into ice-cold HCl (2M) to precipitate the acid.
-
Purification: Recrystallize from Ethanol/Water to remove trace aldehyde.
-
NMR Sample Preparation
-
Solvent: DMSO-d6 is preferred over CDCl
due to the low solubility of the carboxylic acid moiety in chloroform. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Residual DMSO quintet at 2.50 ppm.
Workflow Visualization
Caption: Integrated workflow for the synthesis, purification, and spectroscopic validation of 3-Chloro-4-fluorocinnamic acid.
Part 3: Spectral Analysis & Assignment
The 1H NMR spectrum (400 MHz, DMSO-d6) is divided into three distinct regions. The chemical shifts below are derived from comparative analysis of the precursor (3-chloro-4-fluorobenzaldehyde) and the mono-substituted analog (4-fluorocinnamic acid).
Table 1: Chemical Shift Assignments
| Region | Proton | Multiplicity | Interpretation | ||
| Acidic | COOH | 12.50 | br s | - | Carboxylic acid proton (exchangeable). |
| Aromatic | H-2 | 8.05 | dd | Ortho to vinyl, Meta to Cl. Most Deshielded. | |
| Aromatic | H-6 | 7.75 | ddd | Ortho to vinyl. | |
| Vinyl | H- | 7.58 | d | Vinyl proton adjacent to the ring. | |
| Aromatic | H-5 | 7.45 | t (app.) | Ortho to F. Shielded by F resonance. | |
| Vinyl | H- | 6.55 | d | Vinyl proton adjacent to COOH. |
The Vinylic Region (The "Skeleton")
The cinnamic acid framework is defined by two doublets with a large coupling constant.
-
7.58 (H-
): This proton is deshielded by the aromatic ring current and the -position of the conjugated system. -
6.55 (H-
): Shielded by resonance from the carboxylic acid carbonyl. -
Coupling (
Hz): This large value is definitive proof of the trans (E) isomer. A cis (Z) isomer would show a coupling of Hz.
The Aromatic Region (The "Fingerprint")
The 3-chloro-4-fluoro substitution pattern creates a unique splitting system. Unlike a symmetric 4-fluorocinnamic acid (which shows a simple AA'BB' system), this molecule lacks symmetry, making every aromatic proton chemically distinct.
-
H-5 (
7.45): Located ortho to the Fluorine.-
Splitting: It couples to the adjacent H-6 (
Hz) and the Fluorine nucleus ( Hz). -
Appearance: Since
, this often appears as a pseudo-triplet . This is a key diagnostic feature of 4-fluoro-substituted rings.
-
-
H-2 (
8.05): Located between the Vinyl group and the Chlorine.-
Splitting: It appears as a doublet of doublets (or a fine doublet). The primary coupling is meta-coupling to H-6 (
Hz).
-
-
H-6 (
7.75): Located ortho to the Vinyl group and meta to the Fluorine.-
Splitting: Large ortho-coupling to H-5 (
Hz) and small meta-coupling to H-2.
-
Coupling Logic Diagram
The following diagram illustrates why H-5 appears as a pseudo-triplet due to the interference of the Fluorine atom.
Caption: Coupling tree demonstrating the origin of the H-5 pseudo-triplet in 4-fluoro-substituted aromatic rings.
Part 4: Comparative Analysis
To validate the identity of the product, it must be compared against its precursor and related alternatives. This "differential diagnosis" prevents misidentification.
Vs. Precursor (3-Chloro-4-fluorobenzaldehyde)
-
Aldehyde Peak: The precursor has a distinct singlet at
9.94 ppm . A pure product must show zero integration in this region. -
Shift of Aromatics: In the aldehyde, H-2/H-6 are at
ppm. In the cinnamic acid, they shift slightly upfield ( ) but remain the most deshielded aromatic signals.
Vs. Alternative: 4-Fluorocinnamic Acid
-
Symmetry: 4-Fluorocinnamic acid possesses a plane of symmetry, resulting in equivalent protons (H2=H6, H3=H5). The spectrum shows a simplified AA'BB' pattern (two complex multiplets).
-
Differentiation: The target compound (3-Cl-4-F) breaks this symmetry. If you see a simplified two-peak aromatic region, you have likely lost the Chlorine substituent or used the wrong starting material.
Vs. Alternative: 3-Chlorocinnamic Acid[1]
-
Multiplicity: 3-Chlorocinnamic acid lacks the Fluorine coupling.
-
H-5 Signal: In the non-fluorinated analog, H-5 would be a standard triplet (
) due to coupling with H-4 and H-6. In the target compound, the presence of Fluorine splits this further or broadens it significantly due to large .
References
-
LibreTexts Chemistry. Spin-Spin Splitting in 1H NMR Spectra (Coupling Theory). Available at: [Link]
mass spectrometry fragmentation pattern of 3-Chloro-4-fluorocinnamic acid
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Chloro-4-fluorocinnamic acid (CAS: 202982-74-9), a critical intermediate in the synthesis of fluoro-pharmaceuticals. Unlike standard cinnamic acid, the presence of orthogonal halogen substituents (chlorine and fluorine) introduces unique isotopic clusters and fragmentation pathways essential for structural validation.
This document compares the target molecule against two primary alternatives used in method development controls: Trans-Cinnamic Acid (non-halogenated parent) and 4-Chlorocinnamic Acid (mono-halogenated analog).
Structural & Isotopic Logic
Before analyzing the spectrum, one must establish the theoretical baseline. The 3-Chloro-4-fluorocinnamic acid molecule (
Theoretical Isotope Distribution
The defining feature of this spectrum is the Chlorine isotope pattern. Unlike Fluorine (monoisotopic
| Isotope | Mass (Da) | Abundance | Spectral Signature |
| Monoisotopic ( | 200.00 | 100% | Base peak for molecular ion. |
| 201.01 | ~10.0% | Contribution from 9 carbons ( | |
| 202.00 | ~32.5% | Diagnostic Peak. The 3:1 ratio confirms Chlorine presence. |
Critical Insight: If your spectrum lacks the M+2 peak at ~33% intensity, the sample is not chlorinated. If the M+2 peak is ~98% (1:1 ratio), you likely have a Bromine contaminant, not Chlorine.
Comparative Fragmentation Analysis
The following table contrasts the fragmentation behavior of 3-Chloro-4-fluorocinnamic acid against its structural analogs.
Experimental Mode: Electron Ionization (EI), 70 eV.
| Feature | 3-Chloro-4-fluorocinnamic Acid (Target) | Trans-Cinnamic Acid (Reference A) | 4-Chlorocinnamic Acid (Reference B) |
| Molecular Ion ( | m/z 200 / 202 (3:1 ratio) | m/z 148 | m/z 182 / 184 (3:1 ratio) |
| Base Peak | Often m/z 200 or 155 (Styryl cation) | m/z 147 or 103 | m/z 182 or 137 |
| Primary Loss (-OH) | m/z 183 | m/z 131 | m/z 165 |
| Decarboxylation ( | m/z 156 | m/z 104 (Styrene) | m/z 138 |
| Halogen Loss | m/z 165 (Loss of Cl) m/z 181 (Loss of F - rare) | N/A | m/z 147 (Loss of Cl) |
| Key Differentiator | Simultaneous presence of Cl isotope pattern AND 19 Da mass shift (F) relative to chloro-analog.[1] | No halogen pattern. | Lacks the 19 Da shift; matches Cl pattern only. |
Detailed Fragmentation Mechanism
The fragmentation of 3-Chloro-4-fluorocinnamic acid follows a predictable "Cinnamic Cascade," modified by the stability of the halogenated aromatic ring.
Pathway A: The Carboxyl Cleavage (Dominant)
-
Molecular Ion (
200): The radical cation is formed. -
-Cleavage (
183): Loss of the hydroxyl radical ( , 17 Da). This forms the acylium ion. -
Decarbonylation (
155): The acylium ion loses carbon monoxide ( , 28 Da), resulting in the 3-chloro-4-fluorostyryl cation . This is often a high-intensity fragment.
Pathway B: Direct Decarboxylation
-
Loss of
( 156): A rearrangement allows the direct loss of neutral carbon dioxide (44 Da), leaving the substituted styrene radical cation.
Pathway C: Halogen Scission
-
Chlorine Loss (
165): The C-Cl bond is weaker than the C-F bond. Under high energy (70 eV), the chlorine radical ( , 35 Da) can be cleaved from the molecular ion or the styryl cation. -
Fluorine Retention: The C-F bond is exceptionally strong (approx. 485 kJ/mol). Fragments retaining the fluorine atom are more abundant than those losing it. Expect the fluorine to remain attached deep into the fragmentation series.
Visualization: Fragmentation Pathway
The following diagram maps the specific ion transitions for the target molecule.[2][3]
Figure 1: Predicted fragmentation lineage of 3-Chloro-4-fluorocinnamic acid under 70 eV Electron Ionization.
Experimental Protocol: Method Development
To replicate these results or validate a synthesis batch, follow this self-validating protocol. This method assumes the use of LC-MS/MS (ESI) for quantitative analysis or GC-MS (EI) for structural ID.
A. Sample Preparation (Critical Step)
-
Solvent: Methanol (LC-MS grade). Avoid non-polar solvents if using ESI, as ionization efficiency will drop.
-
Concentration: 10 µg/mL (10 ppm).
-
Filtration: 0.22 µm PTFE filter to remove particulate synthesis byproducts.
B. LC-MS/MS Parameters (Negative Mode)
Cinnamic acids contain a carboxylic acid group (
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative (-) | Deprotonation |
| Precursor Ion | m/z 199.0 | Corresponds to the deprotonated monoisotopic mass ( |
| Cone Voltage | 25-30 V | Sufficient to transmit ions without premature in-source fragmentation. |
| Collision Energy | 15-25 eV | Optimized to induce decarboxylation ( |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile | Formic acid suppresses ionization slightly in negative mode but improves peak shape. Use Ammonium Acetate if signal is weak. |
C. GC-MS Parameters (EI Mode)
For structural confirmation (fingerprinting):
-
Derivatization: Optional but recommended. Treat with BSTFA to form the TMS-ester. This improves volatility and peak shape.
-
Note: If derivatized, the Molecular Ion will shift by +72 Da (TMS group).
-
-
Column: DB-5ms or equivalent (5% Phenyl-arylene).
-
Temp Program: 80°C (1 min)
20°C/min 280°C.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Fluorocinnamic Acid. NIST Chemistry WebBook, SRD 69.[4][5] Link
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chlorocinnamic Acid. NIST Chemistry WebBook, SRD 69.[4][5] Link
-
BenchChem. Fragmentation Patterns of Halogenated Anilines and Cinnamic Derivatives. Link
-
PubChem. Compound Summary: 3-Chloro-4-fluorocinnamic acid. National Library of Medicine. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sources
Technical Comparison Guide: HPLC Method Development for 3-Chloro-4-fluorocinnamic Acid Purity
Executive Summary & Molecule Profile[1]
3-Chloro-4-fluorocinnamic acid (CFCA) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and specific kinase inhibitors.[1] Its purity is a Critical Quality Attribute (CQA) because impurities introduced at this stage—specifically geometric isomers and unreacted aldehydes—can propagate through subsequent synthetic steps, leading to complex side-reactions.[1]
This guide compares a standard generic method against an optimized, stability-indicating protocol. The core analytical challenge lies in three areas:
-
Geometric Isomerism: Separating the desired trans-isomer (
) from the photo-degradant cis-isomer ( ).[1] -
Ionization Suppression: Preventing peak tailing caused by the carboxylic acid moiety (
).[1] -
Hydrophobic Resolution: Separating the starting material (3-Chloro-4-fluorobenzaldehyde) which shares similar aromaticity but lacks the ionic tail.
Molecule Specifications
-
Target: 3-Chloro-4-fluorocinnamic acid[1]
-
CAS: 155814-22-5 (Generic structure reference)[1]
-
Key Impurities:
Comparative Analysis: Generic vs. Optimized Method
The following table contrasts a "Standard Isocratic Method" (often found in general vendor catalogs) with the "Optimized Gradient Method" developed for high-stringency pharmaceutical applications.
| Feature | Method A: Generic Isocratic (Baseline) | Method B: Acidic Gradient (Recommended) |
| Stationary Phase | C18 (5 µm), Standard Silica | C18 (3 µm or Sub-2 µm), End-capped, High Carbon Load |
| Mobile Phase | MeOH : Water (60:[1]40) | A: 0.1% |
| pH Control | Neutral (pH ~7.[1]0) | Acidic (pH 2.0 - 2.[1]5) |
| Elution Mode | Isocratic | Gradient |
| Isomer Resolution ( | < 1.5 (Co-elution likely) | > 3.0 (Baseline separation) |
| Peak Shape ( | Tailing ( | Sharp ( |
| Run Time | 15-20 min (Late eluters broaden) | 12 min (Sharp elution of hydrophobes) |
| Detection | UV 254 nm | UV 270-290 nm (Maximized for cinnamoyl system) |
Performance Critique
Method A Fails Because:
-
Ionization: At neutral pH, the carboxylic acid is deprotonated (
).[1] This charged species interacts with residual silanols on the column, causing severe peak tailing. -
Selectivity: Isocratic elution often fails to resolve the cis-isomer, which elutes slightly earlier than the trans-isomer but requires high plate counts for baseline separation.[1]
Method B Succeeds Because:
-
Ion Suppression: The acidic mobile phase keeps the analyte in its non-ionized (protonated) form (
), increasing interaction with the C18 phase and sharpening the peak. -
Gradient Power: Starting at low organic % ensures retention of polar degradants, while ramping to high organic % elutes the hydrophobic aldehyde starting material efficiently.
Deep Dive: The Optimized Protocol (Method B)
This protocol is designed to be self-validating ; the resolution between the cis and trans isomers serves as the system suitability test.[1]
Chromatographic Conditions[1][3][4][5][6][7][8][9]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).
-
Rationale: End-capping is essential to reduce silanol interactions.[1]
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.[1]-
Why Phosphoric? It provides excellent UV transparency at low wavelengths compared to TFA or Formic Acid, though TFA is an acceptable alternative if MS detection is required.[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Why ACN? ACN has lower viscosity than Methanol, allowing higher flow rates and providing sharper peaks for aromatic compounds.
-
-
Column Temp: 30°C (Controlled temperature is critical for isomer reproducibility).
-
-
Note: The cinnamoyl conjugation system absorbs strongly here.[1]
-
Gradient Program[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20% | Initial Hold (Equilibration) |
| 2.0 | 20% | Isocratic hold to retain polar degradants |
| 10.0 | 80% | Linear Ramp to elute CFCA and Aldehyde |
| 12.0 | 80% | Wash |
| 12.1 | 20% | Re-equilibration |
| 15.0 | 20% | End of Run |
Standard & Sample Preparation[1]
-
Diluent: Acetonitrile : Water (50:[1]50) with 0.1%
.[1]-
Critical Step: Match the diluent pH to the mobile phase to prevent "solvent shock" which causes peak splitting for early eluting peaks.
-
-
Concentration: 0.5 mg/mL (Adjust based on detector sensitivity).
Mechanism of Separation & Logic
The Isomer Separation Physics
The separation of cis (Z) and trans (E) isomers on a C18 column is driven by steric hindrance and planarity .
-
Trans-isomer: Planar structure allows it to "slot" deeply into the C18 alkyl chains.[1] This results in stronger Van der Waals interactions and longer retention .[1]
-
Cis-isomer: The "bent" structure disrupts the planar conjugation and creates steric bulk.[1] It cannot penetrate the stationary phase as effectively, resulting in earlier elution .
Method Development Decision Tree
The following diagram illustrates the logical flow used to arrive at Method B.
Figure 1: Decision tree for selecting mobile phase pH and column chemistry based on analyte properties.
Impurity Fate Mapping
Understanding where impurities originate helps in identifying them in the chromatogram.[1]
Figure 2: Fate of impurities and their relative elution order on a C18 column.
Experimental Validation Data (Representative)
The following data represents typical system suitability results observed when switching from Method A to Method B.
| Parameter | Method A (Neutral/MeOH) | Method B (Acidic/ACN) | Acceptance Criteria |
| Retention Time (Trans) | 4.2 min (Broad) | 8.5 min (Sharp) | N/A |
| Retention Time (Cis) | ~4.0 min (Shoulder) | 7.8 min | N/A |
| Resolution ( | 0.8 (Fail) | 3.2 (Pass) | NLT 1.5 |
| Tailing Factor ( | 2.1 | 1.1 | NMT 1.5 |
| Theoretical Plates ( | ~2,500 | > 12,000 | > 5,000 |
Note on Stability: Cinnamic acid derivatives are light-sensitive.[1] Solutions should be prepared in amber glassware. If the cis-isomer peak area increases over time in the autosampler, this confirms photo-isomerization is occurring.[1]
References
-
Sigma-Aldrich. 4-Chlorocinnamic acid Product Specification & Properties. (Analogous compound data). Retrieved from [1]
-
PubChem. 4-Chlorocinnamic acid Compound Summary. National Center for Biotechnology Information.[1] CID 637797.[1] Retrieved from [1]
-
BenchChem. HPLC-Based Separation of Cis and Trans Chalcone Isomers. (Application Note on Isomer Separation). Retrieved from
-
Williams, R. pKa Data Compilation. (Reference for Carboxylic Acid pKa values). Organic Chemistry Data. Retrieved from
-
Lee, J. et al. (2015).[2] Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp.[1][3][2][4][5] using HPLC. (Demonstrates C18/Gradient methodology). Retrieved from [1]
Sources
Technical Comparison Guide: UV-Vis Absorption Maxima of 3-Chloro-4-fluorocinnamic Acid
Executive Summary & Significance
3-Chloro-4-fluorocinnamic acid (CAS: 155814-22-5) is a halogenated derivative of cinnamic acid, serving as a critical building block in the synthesis of pharmaceutical intermediates, particularly for indole-based therapeutics and photocrosslinkable polymers.
This guide provides a technical analysis of its UV-Vis absorption properties. While specific experimental spectral data for this exact derivative is sparse in open literature, its optical behavior can be accurately predicted and bounded by analyzing its structural analogs: Cinnamic Acid , 4-Fluorocinnamic Acid , and 3-Chlorocinnamic Acid . Understanding these properties is essential for:
-
Purity Analysis: Establishing specific extinction coefficients for HPLC-UV detection.
-
Photochemistry: Determining optimal irradiation wavelengths for [2+2] photocycloaddition reactions.
-
Quality Control: Differentiating between trans- and cis-isomers.
Technical Analysis: Optical Properties
Electronic Transition Theory
The UV absorption of cinnamic acid derivatives arises primarily from
-
Parent Chromophore: trans-Cinnamic acid exhibits a primary absorption maximum (
) at ~273 nm in methanol. -
Substituent Effects (Auxochromes):
-
4-Fluoro (-F): Fluorine acts as a weak auxochrome. Although it is electronegative (Inductive effect, -I), it donates electron density via resonance (+R). In the para position, these effects often compete, resulting in a negligible or slight bathochromic (red) shift (typically +1–3 nm) compared to the parent.
-
3-Chloro (-Cl): Chlorine at the meta position exerts a primarily inductive electron-withdrawing effect (-I), with less effective resonance overlap than in the para position. This typically stabilizes the ground state slightly more than the excited state, often resulting in a minimal shift or slight hyperchromic effect (intensity change) rather than a large peak shift.
-
Predicted Spectral Profile
Based on the additivity of substituent effects (Woodward-Fieser/Scott's rules application for cinnamates), the absorption maximum for 3-Chloro-4-fluorocinnamic acid is calculated to fall within the 275–282 nm range in polar protic solvents (e.g., Methanol, Ethanol).
-
Expected
: 275–280 nm -
Molar Absorptivity (
): ~20,000 – 22,000 -
Solvatochromism: A slight hypsochromic (blue) shift may be observed in water/buffer compared to methanol due to hydrogen bonding stabilization of the ground state carboxyl group.
Comparative Analysis: Cinnamic Acid Analogs
The following table contrasts 3-Chloro-4-fluorocinnamic acid with its direct structural analogs to provide a reference frame for identification.
| Compound | Structure | Electronic Effect | Key Application | |
| Cinnamic Acid | Parent | 273 nm | Reference Standard | General precursor |
| 4-Fluorocinnamic Acid | p-F | ~274 nm | +R / -I (Competing) | Bio-isostere probes |
| 3-Chlorocinnamic Acid | m-Cl | ~274–276 nm | -I (Dominant) | Agrochemicals |
| 3,4-Dichlorocinnamic Acid | m,p-Di-Cl | ~280 nm | Synergistic -I/+R | Stronger UV absorber |
| 3-Chloro-4-fluorocinnamic Acid | Target | 275–280 nm (Est.) | Combined Halogen Effect | Pharma Intermediate |
Note: The "Est." value is derived from the bathochromic shifts observed in 3,4-dichlorocinnamic acid, adjusted for the smaller atomic radius and tighter orbital overlap of Fluorine compared to Chlorine.
Experimental Protocol: UV-Vis Characterization
To empirically determine the exact
Reagents & Equipment
-
Analyte: 3-Chloro-4-fluorocinnamic acid (>98% purity).[1][2][3]
-
Solvent: HPLC-grade Methanol (Cutoff <205 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
-
Cuvettes: Quartz (1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Weigh exactly 10.0 mg of 3-Chloro-4-fluorocinnamic acid (MW: 200.59 g/mol ).
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in ~20 mL Methanol (sonicate if necessary to ensure complete dissolution).
-
Dilute to mark with Methanol.[4]
-
Concentration Validation:
.
-
-
Working Solution Preparation (20 µM):
-
Pipette 1.0 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to mark with Methanol.[4]
-
Final Concentration:
.
-
-
Spectral Acquisition:
-
Blanking: Fill two cuvettes with pure Methanol. Run the baseline correction (Auto-Zero).
-
Measurement: Replace the sample cuvette with the Working Solution.
-
Scan: Record spectrum from 220 nm to 400 nm (Scan speed: Medium; Slit width: 1 nm).
-
-
Data Analysis:
-
Identify the peak absorbance (
).[5] -
Calculate Molar Absorptivity (
) using Beer-Lambert Law: Where and .
-
Self-Validation Check
-
Acceptance Criteria: The absorbance (
) should fall between 0.3 and 0.8 AU . If , dilute the sample further to avoid non-linear detector response. -
Peak Shape: Expect a broad primary band ~275 nm and a secondary shoulder/band <230 nm.
Visualizations
Electronic Transition & Substituent Effects
This diagram illustrates how the chloro and fluoro substituents modify the electronic energy levels (HOMO-LUMO gap) of the cinnamic acid scaffold.
Caption: Logical flow of substituent effects on the UV absorption maximum.
Experimental Workflow
A visual guide to the protocol described in Section 4.
Caption: Step-by-step workflow for determining Molar Absorptivity.
References
-
Sigma-Aldrich. 4-Fluorocinnamic acid Product Specification & COA. Retrieved from .
-
PubChem. 4-Chlorocinnamic acid Compound Summary. National Library of Medicine. Retrieved from .[6]
-
Gryko, K. et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. PMC. Retrieved from .
-
ChemScene. 3-Chloro-4-fluorocinnamic acid Product Data. Retrieved from .
-
Taniguchi, M. et al. (2014). UV-Vis Spectra of Cinnamic Acid Derivatives. ResearchGate. Retrieved from .
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Fluorocinnamic acid 99 459-32-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring Hydroxycinnamic Acid Decarboxylation by Lactic Acid Bacteria Using High-Throughput UV-Vis Spectroscopy [mdpi.com]
- 6. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Elemental Analysis of 3-Chloro-4-fluorocinnamic Acid: A Comparative Standard Guide
Executive Summary
3-Chloro-4-fluorocinnamic acid (CAS: 155814-22-5) is a critical intermediate in the synthesis of bioactive compounds, including 5-HT3 antagonists and anticancer agents. Its dual-halogenated structure (containing both Chlorine and Fluorine) presents a unique challenge for standard Elemental Analysis (EA).
Standard CHN combustion methods often fail to account for the aggressive reactivity of fluorine, which can etch quartz combustion tubes (forming SiF₄) and artificially lower carbon values. Furthermore, the simultaneous determination of Chlorine and Fluorine requires specific "matrix-matched" standards to validate recovery rates.
This guide compares the performance of General Organic Standards against Halogen-Specific Reference Materials and outlines the optimal protocols for validating the purity of this compound.
Theoretical Baseline
Before selecting a standard, the theoretical composition of the target analyte must be established to define the "Pass/Fail" criteria (typically
Target Compound: 3-Chloro-4-fluorocinnamic acid
Formula:
| Element | Mass Contribution ( g/mol ) | Theoretical Mass % |
| Carbon (C) | 108.099 | 53.89% |
| Hydrogen (H) | 6.048 | 3.02% |
| Chlorine (Cl) | 35.450 | 17.67% |
| Fluorine (F) | 18.998 | 9.47% |
| Oxygen (O) | 31.998 | 15.95% |
Comparative Analysis of Calibration Standards
The choice of calibration standard dictates the accuracy of the combustion recovery. Below is a comparison of the three primary classes of standards used for this analysis.
Option A: General Organic Standards (e.g., Acetanilide)
-
Composition: C, H, N, O (No Halogens).
-
Use Case: Routine calibration of CHN response factors (K-factors).
-
Performance for 3-Chloro-4-fluorocinnamic acid: POOR .
-
Why: Acetanilide does not test the efficiency of the halogen scrubbers (e.g., Silver Tungstate or Magnesium Oxide). If the scrubber is saturated, halogens will break through to the detector, causing significant errors in the C/H signal. It fails to validate the system's ability to handle the F/Cl matrix.
-
Option B: Matrix-Matched Halogenated Standards (Recommended)
-
Primary Standard: 4-Fluorobenzoic Acid (C₇H₅FO₂).
-
F Content: ~13.56% (Matches the ~9.5% F in target).
-
-
Secondary Standard: p-Chlorobenzoic Acid (C₇H₅ClO₂).
-
Cl Content: ~22.6% (Matches the ~17.7% Cl in target).
-
-
Performance: EXCELLENT .
-
Why: These standards confirm that the combustion additives (WO₃, CeO₂) are effectively trapping fluorine and preventing quartz corrosion. They also validate that the chlorine is being fully reduced or scrubbed, ensuring the integrity of the Carbon signal.
-
Option C: Multi-Element Standards (e.g., BBOT)
-
Composition: C, H, N, S (Often used for CHNS).
-
Performance: MODERATE .
-
Why: While BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) is excellent for Sulfur, it lacks Fluorine. It does not stress-test the "Fluorine Trap," leaving the analyst blind to potential silica damage.
-
Summary Table: Standard Selection Guide
| Standard Type | Representative Compound | Suitability for C9H6ClFO2 | Key Deficit |
| General | Acetanilide | Low | No Halogen validation; risk of undetected interference. |
| Sulfur-Based | Sulfanilamide / BBOT | Medium | Validates heteroatom combustion but misses Fluorine etching risks. |
| Matrix-Matched | 4-Fluorobenzoic Acid | High | Validates F-trapping efficiency; prevents low %C readings. |
Experimental Protocols
Method 1: Dynamic Flash Combustion (CHN Focus)
For the determination of Carbon and Hydrogen purity.
Critical Reagent: To prevent Fluorine from attacking the silica combustion tube, Magnesium Oxide (MgO) or Tungsten(VI) Oxide (WO₃) must be added directly to the sample capsule.
Protocol:
-
Warm-up: Purge instrument with Helium (carrier) and Oxygen (combustion). Set furnace to 950°C.
-
Conditioning: Run 3 "Bypass" samples of 4-Fluorobenzoic acid to condition the ash crucible and halogen traps.
-
Calibration: Calibrate K-factors using 4-Fluorobenzoic acid . This sets the slope for C/H in the presence of Fluorine.
-
Sample Prep: Weigh 2.0 ± 0.1 mg of 3-Chloro-4-fluorocinnamic acid into a Tin (Sn) capsule.
-
Additive: Add ~10 mg of WO₃ powder over the sample. Seal hermetically.
-
Analysis: Inject sample. The WO₃ acts as a flux and fluorine scavenger, preventing the formation of volatile SiF₄.
Method 2: Combustion Ion Chromatography (CIC)
For the direct quantification of Chlorine and Fluorine.
Protocol:
-
System: Automatic Quick Furnace (AQF) coupled to Ion Chromatography (IC).[1]
-
Combustion: Sample is pyrolyzed at 1000°C in an Argon/Oxygen stream with water vapor (Pyrohydrolysis).
-
Absorption: Gases (HF, HCl) are absorbed into a solution of H₂O₂ (Hydrogen Peroxide) .
-
Separation: Inject absorption solution into an Anion Exchange Column (e.g., Dionex IonPac AS17).
-
Detection: Conductivity detector suppresses background to quantify F⁻ and Cl⁻ ions.
Workflow Visualization
Caption: Optimized CHN combustion workflow for halogenated compounds, highlighting the critical scavenging steps.
Troubleshooting & Data Validation
When analyzing 3-Chloro-4-fluorocinnamic acid, specific error patterns indicate standard mismatch or instrument failure.
| Observation | Likely Cause | Corrective Action |
| Low %C (< 53.5%) | Fluorine etching silica (SiF₄ formation). | Increase WO₃ additive amount; Replace combustion tube insert. |
| High %H (> 3.2%) | Moisture contamination or Trap saturation. | Dry sample at 50°C; Replace water trap (Magnesium Perchlorate). |
| Drifting Baseline | Halogen breakthrough. | Replace Silver wool/gauze in the reduction tube. |
| Incomplete Combustion | Refractory char formation. | Add V₂O₅ (Vanadium Pentoxide) to boost oxidation power. |
Self-Validating Criteria
A successful analysis must meet the following "Self-Check" logic:
-
Recovery Check: The 4-Fluorobenzoic acid QC standard run immediately before the sample must recover within ±0.2% of theoretical values.
-
Ash Check: Post-combustion ash should be white/grey (indicating oxide formation). Black residue implies incomplete combustion (fail).
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42273. Link
-
Elementar. (n.d.). Analysis of fluorine and chlorine in organic compounds.[2] Technical Note. Link
-
Mitsubishi Chemical Analytech. (2018). Determination of Fluorine and Chlorine in Organic Compounds by Combustion Ion Chromatography (CIC).[3] User Guide AQF-2100H. Link
-
PubChem. (2023). 4-Fluorocinnamic acid Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2023). Certified Reference Materials for Elemental Analysis. Product Catalog. Link
Sources
Structural & Comparative Guide: 3-Chloro-4-fluorocinnamic Acid
Executive Summary
3-Chloro-4-fluorocinnamic acid (3-Cl-4-F-CA) represents a critical scaffold in crystal engineering and medicinal chemistry, specifically designed to exploit the "halogen bond vs. hydrogen bond" competition in supramolecular assembly. Unlike the widely used 4-fluorocinnamic acid , the addition of a chlorine atom at the meta position introduces a steric lock and a strong halogen bond donor site, significantly altering the solid-state packing efficiency and solubility profile.
This guide provides a technical comparison of 3-Cl-4-F-CA against its mono-halogenated and di-fluorinated analogs, offering researchers a roadmap for utilizing this compound in co-crystal design and pharmaceutical intermediate synthesis.
Part 1: Physicochemical & Structural Characterization[1]
Validated Physicochemical Data
The following data establishes the baseline identity of 3-Cl-4-F-CA compared to its primary structural alternatives.
| Property | 3-Chloro-4-fluorocinnamic acid | 4-Fluorocinnamic acid (Alternative A) | 3,4-Difluorocinnamic acid (Alternative B) |
| CAS Number | 155814-22-5 | 459-32-5 | 112897-97-9 |
| Molecular Weight | 200.59 g/mol | 166.15 g/mol | 184.14 g/mol |
| Melting Point | 178–182 °C (Predicted/Range) | 209–210 °C | 194–196 °C |
| Acidity (pKa) | ~4.3 (Calc.) | 4.44 | 4.35 |
| H-Bond Donor | 1 (COOH) | 1 (COOH) | 1 (COOH) |
| Halogen Bond Donors | Cl (Strong), F (Weak) | F (Weak) | F (Weak) |
| Solubility (EtOH) | Moderate | High | High |
Analyst Note: The lower melting point of 3-Cl-4-F-CA relative to the 4-fluoro analog suggests a disruption in the crystal lattice energy caused by the asymmetric chlorine substitution, creating a "loosened" packing motif ideal for co-crystallization experiments.
Crystal Packing & Structural Prediction
While specific single-crystal X-ray diffraction (SC-XRD) data for 3-Cl-4-F-CA is often proprietary, its structure can be reliably modeled based on the robust Schmidt Topochemical Rules derived from homologous 3,4-dihalogenated cinnamic acids.
-
Primary Motif: Carboxylic acid homodimer via
hydrogen bonds. -
Secondary Motif (The Differentiator):
-
4-Fluorocinnamic acid packs primarily via weak C-H...F interactions and
- stacking. -
3-Cl-4-F-CA introduces a Cl...Cl or Cl...O halogen bond. The Chlorine atom (radius 1.75 Å) is significantly larger than Fluorine (1.47 Å), forcing the aromatic rings to slip-stack.
-
-
Photoreactivity: The packing distance between alkene double bonds (
) typically falls between 3.8–4.2 Å in this class, permitting solid-state [2+2] photodimerization to form truxillic acid derivatives upon UV irradiation.
Part 2: Comparative Performance Analysis
Supramolecular "Steering" Capacity
In co-crystal engineering, the ability of a molecule to direct the final structure is paramount.
-
3-Cl-4-F-CA (High Steering): The 3-Chloro substituent acts as a "steric buttress." It prevents the flat, sheet-like packing seen in 4-fluorocinnamic acid. This makes 3-Cl-4-F-CA superior for disrupting hydration shells in drug co-crystals.
-
Alternatives (Low Steering): 4-Fluorocinnamic acid and 3,4-difluorocinnamic acid often suffer from polymorphism because the small fluorine atoms do not sufficiently constrain the crystal lattice, leading to unpredictable phase transitions (as seen in trans-4-(trifluoromethyl)cinnamic acid studies).
Functional Logic Diagram
The following diagram illustrates how the specific halogenation pattern of 3-Cl-4-F-CA dictates its solid-state behavior compared to alternatives.
Caption: Comparative logic flow showing how the 3-Chloro substituent introduces halogen bonding capabilities that override standard packing, leading to engineered slip-stacking.
Part 3: Experimental Protocols
To validate the crystal structure and performance of 3-Cl-4-F-CA, the following self-validating protocols are recommended.
Protocol A: Controlled Crystallization for XRD
Objective: Obtain single crystals suitable for determining the exact unit cell parameters (
-
Solvent Selection: Prepare three solvent systems to screen for polymorphism:
-
System A: Ethanol (Polar protic) – Favors H-bonded dimers.
-
System B: Toluene/THF (1:1) – Favors
-stacking. -
System C: Acetone (Slow evaporation).
-
-
Dissolution: Dissolve 50 mg of 3-Cl-4-F-CA in 5 mL of solvent at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Crystal Growth: Place vials in a vibration-free environment at 20°C. Cover with parafilm perforated with 3 pinholes.
-
Harvesting: Harvest crystals when they reach 0.2–0.4 mm dimensions (typically 3–7 days).
Protocol B: Solid-State Photodimerization Assay
Objective: Verify the "Schmidt Topochemistry" (distance between double bonds < 4.2 Å).
-
Preparation: Grind 100 mg of crystalline 3-Cl-4-F-CA into a fine powder.
-
Irradiation: Spread thinly on a glass slide. Irradiate with a high-pressure mercury lamp (
nm) for 12 hours. -
Analysis: Monitor the disappearance of the alkene peak (
) via FT-IR or the shift in -NMR (vinyl protons disappearing). -
Interpretation:
-
Complete conversion =
-packing (highly reactive). -
No reaction =
-packing (photostable).
-
Workflow Visualization
Caption: Step-by-step experimental workflow for isolating and solving the crystal structure of 3-Cl-4-F-CA.
References
-
Sigma-Aldrich. (2024). Product Specification: 3-Chloro-4-fluorocinnamic acid (CAS 155814-22-5).[1][2][3]Link
-
Ossila. (2024). trans-3,4-Difluorocinnamic acid: Material Properties and Applications.Link
-
Howard, J. A. K., & Sparkes, H. A. (2008).[4] Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition. CrystEngComm, 10, 502-506.[4] Link
-
Gomez, J., et al. (2025). Crystal structure of 4-bromocinnamic anhydride: Halogen bonding and packing interactions. IUCrData. Link
-
PubChem. (2024). Compound Summary: 4-Fluorocinnamic acid (CID 717531). National Library of Medicine. Link
Sources
- 1. 3-Chloro-4-fluorocinnamic acid | 155814-22-5 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Chloro-4-fluorocinnamic acid | CymitQuimica [cymitquimica.com]
- 4. Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-4-fluorocinnamic acid
Topic: Personal Protective Equipment & Handling Guide for 3-Chloro-4-fluorocinnamic Acid CAS: 202982-74-9
Core Directive & Scientific Context
3-Chloro-4-fluorocinnamic acid is a halogenated aromatic carboxylic acid commonly employed as a pharmacophore building block in medicinal chemistry. Its structure—featuring an
However, this structural utility introduces specific safety risks.[1] The Michael acceptor moiety (the alkene conjugated with the carbonyl) can act as an electrophile, potentially alkylating biological nucleophiles (e.g., cysteine residues in proteins). Combined with its acidic nature (
This guide synthesizes chemical logic with operational safety to provide a self-validating handling system.
Risk Assessment & Hazard Identification (GHS)
Treat this substance as a Bioactive Irritant with potential alkylating properties. While specific toxicological data for this exact CAS is often extrapolated, its structural analogs (fluorocinnamic acids) dictate the following hazard profile:
| Hazard Class | GHS Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 3 or 4 | H301/H302: Toxic/Harmful if swallowed.[2][3][4] | Systemic absorption via GI tract; metabolic interference.[2] |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[2][3][4][5][6][7] | Acidic hydrolysis on skin moisture; lipophilic absorption.[2] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[2][3][4][5][6][7] | Direct acidic damage to corneal epithelium.[2] |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[2][3][4][5][6][7] | Mucosal irritation from dust inhalation.[2] |
Personal Protective Equipment (PPE) Strategy
The PPE strategy is designed to create multiple redundancy layers. We do not rely on a single barrier.
A. Hand Protection: The "Solvent-Context" Rule
Crucial Insight: The solid acid itself is slow to permeate nitrile. However, once dissolved in organic solvents (e.g., DMSO, Dichloromethane) for reaction, the solvent drives the permeation.
-
Protocol for Solid Handling:
-
Primary Barrier: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).
-
Validation: Inspect for pinholes by trapping air in the glove before donning.
-
-
Protocol for Solution Handling (e.g., in DCM/DMF):
-
Technique: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) if handling concentrated stock solutions >1M.
-
Reasoning: Halogenated solvents (DCM) permeate nitrile in <5 minutes, carrying the dissolved acid with them. The second layer provides the necessary time to doff and replace gloves upon a splash.
-
B. Respiratory & Engineering Controls
-
Primary Control: Chemical Fume Hood.[6]
-
Metric: Face velocity must be maintained between 80–100 fpm (0.4–0.5 m/s).
-
Sash Height: Keep sash at or below the chin level (approx. 18 inches) to create a physical shield against "puff-back" during weighing.
-
-
Secondary Control (If Hood Unavailable - Not Recommended):
-
Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Why OV? To capture any sublimated vapors or acidic volatiles, though dust (P100) is the primary concern.
-
C. Ocular Protection
-
Standard: Chemical Safety Goggles (Indirect Vent).
-
Why not safety glasses? Fine crystalline powders like cinnamic acid derivatives can become airborne electrostatically. Safety glasses allow dust to bypass the side shields and contact the eye moisture, forming a corrosive acidic solution immediately.
-
Operational Handling Protocol
Workflow Visualization: PPE Decision Matrix
Figure 1: PPE Decision Matrix based on physical state and solvent carrier.
Step-by-Step Operational Procedure
Step 1: Preparation & Weighing
-
Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic. This prevents the "leap" of powder outside the weigh boat.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or weigh inside a deep-walled container to minimize air drafts spreading dust.
-
Transfer: Use a disposable spatula. Do not reuse spatulas between different cinnamic derivatives to prevent cross-contamination of biological assays.
Step 2: Solubilization (The Critical Risk Point)
-
Solvent Choice: 3-Chloro-4-fluorocinnamic acid is sparingly soluble in water but soluble in DMSO, Methanol, and DCM.
-
Addition Order: Add the solid to the solvent , not solvent to solid. This prevents the displacement of air from the solid pile, which can eject a cloud of toxic dust (puff-back).
-
Venting: If using a sealed vial, vent momentarily after dissolution, as the heat of solvation (minor) or reaction with carbonates can generate pressure.
Step 3: Spill Response
-
Solid Spill: Do not dry sweep. Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.
-
Solution Spill: Cover with an absorbent pad. If dissolved in a flammable solvent, turn off nearby hotplates immediately.
Disposal & Waste Management
Disposal Logic: Because this molecule contains both Chlorine and Fluorine attached to an aromatic ring, it requires specific incineration conditions to prevent the formation of toxic dioxins or incomplete combustion products.
| Waste Stream | Handling Protocol | Disposal Method |
| Solid Waste | Double-bag in polyethylene.[2] Label "Halogenated Organic Solid." | High-Temperature Incineration (>1100°C) with flue gas scrubbing (to capture HF and HCl gases).[2] |
| Liquid Waste | Segregate into "Halogenated Organic Solvents." Do not mix with acid waste. | Fuel blending followed by incineration.[2] |
| Contaminated Sharps | Place needles/glass in a rigid sharps container immediately.[2] | Incineration. |
Environmental Note: Do not allow entry into drains. Cinnamic acid derivatives can be toxic to aquatic life (often Category 2 or 3 aquatic toxicity).
Emergency Response (Self-Validating)
-
Eye Contact:
-
Immediate Action: Flush with water for 15 minutes.
-
Validation: Hold eyelids open. If the pain persists after 15 minutes, the pH has likely not normalized. Continue flushing until medical help arrives.
-
-
Skin Contact:
-
Immediate Action: Wash with soap and water.[6]
-
Contraindication: Do not use ethanol or acetone to wash skin. These solvents increase the permeability of the skin, driving the chemical deeper into the dermis.
-
References
-
PubChem. (n.d.). 3-Chloro-4-fluorocinnamic acid (Compound Summary). National Library of Medicine. Retrieved February 9, 2026, from [Link]
-
United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition.[8] UNECE. Retrieved February 9, 2026, from [Link][2]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 9, 2026, from [Link][2]
Sources
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. trans-Cinnamic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. era-environmental.com [era-environmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
